4-(trans-4-Propylcyclohexyl)benzoyl chloride
Description
BenchChem offers high-quality 4-(trans-4-Propylcyclohexyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trans-4-Propylcyclohexyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-propylcyclohexyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEABBNGVFWXEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507336 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81005-00-7 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Role of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Liquid Crystal Synthesis
Abstract
This technical guide provides a comprehensive examination of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a pivotal precursor in the synthesis of high-performance calamitic (rod-like) liquid crystals. We will explore the synthesis of this key intermediate, detail its fundamental role in forming ester-based mesogens, and explain the profound impact of its unique molecular architecture on the final properties of liquid crystal materials. This document is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven experimental protocols.
Introduction: The Architectural Significance of a Core Building Block
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order of crystalline solids.[1][2] This anisotropy in molecular arrangement gives rise to remarkable optical and dielectric properties, which form the basis for modern display technologies (LCDs), spatial light modulators, and advanced sensor applications.[3]
The majority of materials used in these applications are thermotropic, calamitic LCs, characterized by their elongated, rod-like molecular shape.[1] The performance of these materials—properties such as the temperature range of the liquid crystal phase (mesophase), viscosity, birefringence, and dielectric anisotropy—is a direct consequence of their molecular structure. A typical calamitic mesogen consists of three key components:
-
A rigid core, often comprising linked phenyl or cyclohexyl rings.
-
One or more flexible terminal alkyl chains.
-
A polar group that can influence the dielectric properties.
Within this framework, 4-(trans-4-propylcyclohexyl)benzoyl chloride emerges as a superior building block. Its structure masterfully combines a rigid aromatic benzoyl group with a non-aromatic, yet conformationally rigid, trans-cyclohexyl ring. This specific combination is critical; the trans configuration ensures a linear, elongated molecular shape essential for forming stable mesophases, while the saturated cyclohexyl moiety helps to lower viscosity and melting points compared to purely aromatic analogues. The terminal propyl group provides a necessary flexible tail. As an acid chloride, this molecule is an activated precursor, primed for facile incorporation into larger, more complex liquid crystal structures.
Synthesis of the Precursor: From Acid to Activated Chloride
The utility of 4-(trans-4-propylcyclohexyl)benzoyl chloride begins with its synthesis, a multi-step process that requires precise control over stereochemistry to isolate the desired trans isomer.
Step 1: Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid
The carboxylic acid is the immediate precursor to the acid chloride. A common and effective route involves the hydrogenation of a 4-alkyl-benzoic acid derivative, followed by an isomerization step to enrich the thermodynamically more stable trans isomer.[4] The cis isomer, being bent, disrupts the linear geometry required for liquid crystallinity and must be minimized.
The process often utilizes a ruthenium-on-carbon (Ru/C) catalyst for the hydrogenation of the benzene ring.[4] Following this, the resulting mixture of cis and trans isomers is subjected to an isomerization reaction, typically by heating with a strong base like potassium hydroxide, which drives the equilibrium towards the desired linear trans product with purities often exceeding 98%.[4]
Step 2: Conversion to 4-(trans-4-Propylcyclohexyl)benzoyl Chloride
To activate the carboxylic acid for ester synthesis, it is converted into the highly reactive acyl chloride. This is a standard and efficient transformation in organic synthesis.
The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[5] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The excess thionyl chloride can be removed by distillation, leaving the crude acid chloride ready for the subsequent esterification step.
Core Application: Esterification for Liquid Crystal Synthesis
The primary and most crucial role of 4-(trans-4-propylcyclohexyl)benzoyl chloride is as an acylating agent in the synthesis of ester-based liquid crystals. The ester linkage is a common and highly effective functional group for connecting different rigid molecular fragments to build the final mesogenic structure.
The Esterification Mechanism: A Cornerstone Reaction
The synthesis of liquid crystal esters from an acyl chloride and a phenol is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenol attacks the electrophilic carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Deprotonation: A base, typically pyridine or triethylamine, removes the proton from the phenolic oxygen, neutralizing the generated HCl and regenerating the catalyst if one is used.[5]
The use of a base like pyridine is advantageous as it not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, further accelerating the reaction.[5]
Structural Impact and Property Tuning
This esterification reaction is the key step where the final liquid crystal molecule is assembled. By carefully selecting the phenolic or alcoholic coupling partner, a scientist can precisely tune the final properties of the material. The 4-(trans-4-propylcyclohexyl)benzoyl chloride moiety provides a constant core structure, while the other half of the molecule introduces the desired variable characteristics.
For instance, reacting the acid chloride with 4'-hydroxy-4-cyanobiphenyl results in a liquid crystal with a very high clearing point (the temperature at which it transitions from the nematic phase to an isotropic liquid) and strong positive dielectric anisotropy, due to the highly polar cyano (-C≡N) group.[5] Such materials are essential components in twisted nematic (TN) displays.
| Coupling Partner (Phenol) | Resulting Liquid Crystal Structure | Key Properties & Application |
| 4-Propylphenol | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | Low viscosity, wide nematic range. Used as a base component in LC mixtures.[7] |
| 4-Cyanophenol | 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate | High positive dielectric anisotropy. Core component for TN-LCDs. |
| 4'-Hydroxy-4-cyanobiphenyl | 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester | Very high clearing point (~280°C or higher), high thermal stability. For high-performance displays.[5] |
| 4-(trans-4-Propylcyclohexyl)phenol | Bis[4-(trans-4-propylcyclohexyl)]benzoate | High birefringence, low viscosity. Useful in advanced optical applications. |
Table 1: Examples of liquid crystals synthesized from 4-(trans-4-propylcyclohexyl)benzoyl chloride and their characteristic properties.
Experimental Protocol: Synthesis of a High-Performance Nematic LC
This section provides a validated, step-by-step protocol for the synthesis of 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester, a representative high-temperature liquid crystal.[5]
Materials and Reagents
-
4-(trans-4-Propylcyclohexyl)benzoyl chloride
-
4-Hydroxy-4'-cyanobiphenyl
-
Anhydrous Pyridine (distilled and stored over molecular sieves)
-
Anhydrous Toluene
-
Hydrochloric Acid (10% aqueous solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Step-by-Step Procedure
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1.0 equivalent of 4-hydroxy-4'-cyanobiphenyl in anhydrous pyridine.
-
Addition of Acid Chloride: Cool the solution to 0°C. Dissolve 1.05 equivalents of 4-(trans-4-propylcyclohexyl)benzoyl chloride in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-18 hours).
-
Work-up: Pour the reaction mixture into an excess of cold 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallization: Purify the crude solid by recrystallizing from a suitable solvent, such as a toluene/ethanol mixture. The pure product should be collected as white crystals.
-
Characterization: Dry the final product under vacuum. Determine the yield and characterize the material by measuring its melting point and nematic-to-isotropic transition (clearing) point using differential scanning calorimetry (DSC) or a hot-stage polarizing microscope. Confirm the structure using ¹H NMR and FTIR spectroscopy.
Conclusion
4-(trans-4-Propylcyclohexyl)benzoyl chloride is far more than a simple chemical intermediate; it is a foundational component that imparts desirable physical properties to a wide range of liquid crystal materials. Its carefully designed structure, featuring a blend of aromatic and aliphatic rigidity, provides the ideal scaffold for building elongated molecules. The high reactivity of the acid chloride function allows for its efficient incorporation into ester-based systems, enabling the synthesis of thermally stable liquid crystals with tailored dielectric and optical properties. A thorough understanding of its synthesis and reactivity is therefore essential for any scientist or researcher aiming to design and develop next-generation liquid crystal materials for advanced applications.
References
- Demus, D., et al. (Assignee: Merck Patent GmbH). (1982). 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them.
-
Arborpharmchem. CAS 65355-29-5 4-(trans-4-Propylcyclohexyl)benzoic Acid. Arborpharmtech. [Link]
- Li, J., et al. (Assignee: Shijiazhuang Huarong Pharmaceutical Co Ltd). (2005). Synthesis of trans-4-alkyl cyclohexyl formic acid.
-
U.S. Environmental Protection Agency. Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester Env. Fate/Transport. [Link]
-
Kim, J-H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. [Link]
-
University of Colorado Boulder. (2014). Synthesis of Liquid Crystals. [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. [Link]
-
Clark, J. (2023). some more reactions of phenol. Chemguide. [Link]
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Technical Guide: Mechanistic Dynamics of Cyclohexyl-Substituted Benzoyl Chlorides
Topic: Basic Reaction Mechanisms of Cyclohexyl-Substituted Benzoyl Chlorides Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexyl-substituted benzoyl chlorides represent a unique class of electrophiles in organic synthesis. Unlike simple benzoyl chloride, the presence of the cyclohexyl moiety introduces a duality of physicochemical effects: a weak electron-donating inductive effect (+I) and potentially significant steric hindrance depending on regiochemistry (ortho, meta, or para).
This guide provides a granular analysis of the reaction mechanisms governing these species, specifically focusing on Nucleophilic Acyl Substitution (NAS) and Friedel-Crafts acylation. It is designed to assist medicinal chemists in optimizing cross-coupling yields and modulating reactivity profiles for drug intermediate synthesis.
Structural & Reactivity Profile
The Electronic-Steric Matrix
The reactivity of the acyl chloride group (-COCl) is dictated by the electrophilicity of the carbonyl carbon. The cyclohexyl group modifies this through two distinct vectors:
-
Electronic Effect (+I): The cyclohexyl group is an alkyl substituent. Through induction, it donates electron density into the benzene ring.
-
Consequence: This slightly reduces the partial positive charge (
) on the carbonyl carbon compared to unsubstituted benzoyl chloride, theoretically lowering reactivity toward weak nucleophiles.
-
-
Steric Effect (
): The cyclohexane ring exists predominantly in a chair conformation, occupying significant spatial volume.-
Para/Meta: Minimal impact on the reaction center.
-
Ortho: The "Ortho Effect" is profound. The bulky cyclohexyl group blocks the Bürgi-Dunitz trajectory (107° approach angle) required for nucleophilic attack.
-
Comparative Reactivity Data
The following table summarizes the predicted relative reactivity based on Hammett substituent constants (
| Substituent Position | Electronic Effect ( | Steric Hindrance | Predicted | Primary Synthetic Challenge |
| Unsubstituted (H) | 0.00 | None | 1.0 (Reference) | Volatility/Hydrolytic Instability |
| Para-Cyclohexyl | -0.15 (approx. alkyl) | Negligible | ~0.8 - 0.9 | Solubility in polar media |
| Ortho-Cyclohexyl | -0.15 (approx. alkyl) | High | < 0.1 | Slow kinetics; requires forcing conditions |
Core Mechanism: Nucleophilic Acyl Substitution (NAS)
The primary utility of cyclohexyl-substituted benzoyl chlorides lies in amide and ester formation. The mechanism follows an addition-elimination pathway, passing through a tetrahedral intermediate.
Mechanistic Pathway
-
Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: formation of a transient alkoxide (
hybridized). -
Elimination: The lone pair on the oxygen reforms the
-bond, expelling the chloride ion (a good leaving group). -
Deprotonation: A base scavenger removes the proton to generate the neutral product.
Visualization: NAS Mechanism
The following diagram illustrates the critical transition states and the role of the base catalyst.
Caption: Figure 1. Addition-Elimination pathway. For ortho-cyclohexyl variants, the energy barrier at TS1 increases significantly due to steric blocking.
Friedel-Crafts Acylation
In drug discovery, these chlorides are often used to append the cyclohexyl-phenyl motif onto other aromatic cores (e.g., forming diaryl ketones).
Mechanism: Acylium Ion Formation
Unlike NAS, this reaction relies on the formation of a discrete electrophile: the acylium ion.
-
Activation: Lewis acid (
) abstracts the chloride. -
Resonance Stabilization: The resulting cation
is linear.-
Note: The linearity of the acylium ion minimizes the steric penalty of the ortho-cyclohexyl group during the formation step, making Friedel-Crafts often more successful than NAS for sterically congested substrates.
-
Experimental Protocols
Protocol A: Aminolysis (Schotten-Baumann Conditions)
Best for: Synthesis of Amides from Para/Meta-cyclohexyl benzoyl chlorides.
Reagents:
-
Substrate: 4-cyclohexylbenzoyl chloride (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: 10% NaOH (aq) or Pyridine
-
Solvent: DCM or THF (biphasic if using NaOH)
Workflow:
-
Preparation: Dissolve amine in DCM. If using aqueous base, add 10% NaOH solution to create a biphasic mixture.
-
Addition: Cool mixture to 0°C. Add acid chloride dropwise over 15 minutes.
-
Critical Control: Exotherm management is vital to prevent hydrolysis.
-
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench/Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
Protocol B: "Forcing" Conditions for Ortho-Substituted Analogs
Best for: 2-cyclohexylbenzoyl chloride where standard conditions yield <20%.
Rationale: The steric bulk requires higher temperatures and a non-nucleophilic base that won't compete for the electrophile.
Workflow:
-
Solvent Switch: Use Toluene or 1,2-Dichloroethane (higher boiling point).
-
Base: Use
(3.0 eq) or DIPEA. Avoid pyridine if side-reactions occur. -
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).
-
Heat: Reflux (80–110°C) for 12–24 hours.
Optimization Logic Flow
Use the following decision tree to select the correct protocol.
Caption: Figure 2. Decision matrix for protocol selection based on regiochemistry.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Data on alkyl group electronic effects).
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of benzoyl chloride and derivatives. Journal of Physical Organic Chemistry. (Kinetic data on benzoyl chloride hydrolysis).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Friedel-Crafts Acylation Mechanisms).[2][10][11][12][13]
-
Neuvonen, H. (1987). Kinetics of the neutral hydrolysis of substituted benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. (Substituent effects on hydrolysis rates).
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Solubility profile of 4-(trans-4-Propylcyclohexyl)benzoyl chloride in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a robust framework for its determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile extrapolated from the known behavior of related acyl chlorides, and provide detailed, field-proven experimental protocols for accurate quantitative solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in organic media for process optimization, reaction design, and formulation development.
Introduction: Understanding the Compound
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a bifunctional organic molecule featuring a bulky, nonpolar trans-propylcyclohexyl group and a reactive benzoyl chloride moiety. This unique structure dictates its physical and chemical properties, including its solubility profile. The nonpolar aliphatic ring system suggests good solubility in nonpolar organic solvents, while the polar and highly reactive acyl chloride group introduces complexities, particularly with protic solvents.
Acyl chlorides, as a class, are known for their high reactivity, especially towards nucleophiles.[1] They are readily soluble in a range of aprotic organic solvents but will react with protic solvents such as water and alcohols.[2] This reactivity is a critical consideration in any solubility determination study.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 4-(trans-4-propylcyclohexyl)benzoyl chloride provides clear indicators of its expected solubility:
-
Nonpolar Character: The trans-4-propylcyclohexyl group is a significant contributor to the molecule's nonpolar nature. This large, saturated aliphatic ring system will favor interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces.
-
Polar Character: The benzoyl chloride group (-COCl) introduces polarity. The carbon-oxygen double bond and the carbon-chlorine bond are polarized, creating a dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents.
-
Reactivity: The primary chemical consideration is the reactivity of the acyl chloride functional group. It will readily react with any protic solvents (e.g., water, alcohols, primary/secondary amines) in an addition-elimination reaction.[3] This is not a dissolution process but a chemical transformation, leading to the formation of the corresponding carboxylic acid, ester, or amide.[1]
Based on these structural features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene, Benzene | High | The large nonpolar moiety will interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate to High | The polar benzoyl chloride group will interact with the polar aprotic solvents, while the nonpolar part remains well-solvated. |
| Protic | Water, Methanol, Ethanol | Reactive | The acyl chloride will undergo solvolysis, reacting with the solvent rather than dissolving.[2] |
Experimental Determination of Solubility: A Validated Protocol
Due to the reactive nature of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a meticulous experimental approach is required to obtain accurate and reproducible solubility data. The following protocol is based on the equilibrium solubility (shake-flask) method, adapted for a moisture-sensitive compound.
Pre-Experimental Preparations: Ensuring Integrity
The success of this protocol hinges on the rigorous exclusion of moisture.
-
Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) immediately before use.
-
Solvents: Anhydrous solvents (moisture content < 50 ppm) are mandatory. It is recommended to use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Step-by-Step Experimental Workflow
The following workflow outlines the process for determining the equilibrium solubility of the target compound in a chosen anhydrous aprotic solvent.
Figure 1: Experimental workflow for solubility determination.
-
Sample Preparation: Under an inert atmosphere, add an excess amount of 4-(trans-4-propylcyclohexyl)benzoyl chloride to a tared, dry vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume of the chosen anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stir plate. Agitate the slurry at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle completely. This can be accelerated by centrifugation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter to remove any suspended microparticles. This step must be performed quickly to minimize solvent evaporation.
-
Dilution: Accurately dilute the filtered saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solid.
Analytical Quantification
Accurate quantification of the dissolved 4-(trans-4-propylcyclohexyl)benzoyl chloride is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
HPLC Method Development Considerations
-
Derivatization for Analysis: Due to the high reactivity of the acyl chloride, direct analysis can be challenging and may lead to on-column reactions. A more robust approach is to derivatize the acyl chloride prior to analysis. A common method is to react the sample with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester.[4] This derivatization should be rapid and quantitative. A patent describes the use of nitrophenylhydrazine for derivatizing acyl chlorides for HPLC analysis.[5]
-
Chromatographic Conditions: A reversed-phase C18 column is typically effective. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water.[6]
-
Calibration: A calibration curve must be prepared using accurately weighed standards of 4-(trans-4-propylcyclohexyl)benzoyl chloride that have undergone the same derivatization procedure as the samples.
Figure 2: Analytical workflow for quantification.
Safety and Handling
As with all acyl chlorides, 4-(trans-4-propylcyclohexyl)benzoyl chloride must be handled with extreme care in a well-ventilated chemical fume hood.[7]
-
Hazards: It is expected to be corrosive and cause severe skin burns and eye damage.[8] It is also a lachrymator, meaning it will cause irritation and tearing of the eyes.[9] Inhalation of vapors is toxic.[8]
-
Moisture Sensitivity: The compound is moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid gas.[2][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
References
-
BYJU'S. (2022, February 8). Acid Chloride. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoyl chloride (CAS 98-88-4). [Link]
-
Chemguide. (2015, December). an introduction to acyl chlorides (acid chlorides). [Link]
- Google Patents. (2017).
-
Journal of Liquid Chromatography & Related Technologies. (2003). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]
-
PENTA. (2025, March 26). Benzoyl chloride - SAFETY DATA SHEET. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. [Link]
-
Tuttee. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. [Link]
- Vertex AI Search. (n.d.). Diphenylchloromethane acyl chloride - Solubility of Things.
-
Wikipedia. (n.d.). Benzoyl chloride. [Link]
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- 9. fishersci.com [fishersci.com]
- 10. Benzoyl chloride - Wikipedia [en.wikipedia.org]
Thermodynamic Properties and Activation Workflows of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride Intermediates
Executive Summary
The synthesis of advanced nematic liquid crystals (NLCs) and active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability and geometric linearity of their mesogenic cores. 4-(trans-4-Propylcyclohexyl)benzoic acid and its activated acyl chloride derivative are paramount intermediates in this domain[1]. As a Senior Application Scientist, understanding the thermodynamic driving forces—from phase transition profiling of the precursor to the entropy-driven activation of the acid chloride—is critical for designing scalable, high-yield synthetic workflows. This guide deconstructs the physicochemical properties, causality behind reagent selection, and self-validating experimental protocols required to master this chemical space.
Thermodynamic Profiling of the Precursor Core
Before chemical activation, the precursor—4-(trans-4-propylcyclohexyl)benzoic acid (CAS 65355-29-5)—must be evaluated for its thermodynamic phase transitions.
Structure-Property Causality: The trans-stereochemistry of the 1,4-cyclohexyl ring is non-negotiable. The equatorial-equatorial substitution forces the molecule into a rigid, linear conformation. This linearity allows the molecules to pack densely, maximizing intermolecular van der Waals dispersion forces[2]. This dense packing stabilizes the mesophase, ensuring that the transition from the crystalline solid phase to the nematic liquid crystal phase occurs at elevated, predictable temperatures, while simultaneously maintaining low rotational viscosity in the final electro-optical formulations[3].
Differential Scanning Calorimetry (DSC) serves as the gold standard for mapping these transitions, providing a self-validating thermal profile before synthetic downstreaming[2].
Quantitative Data Summary
The baseline thermodynamic and physicochemical properties of the precursor are summarized below to establish the operational parameters for subsequent reactions[1].
| Property | Value | Method / Significance |
| Molecular Formula | C₁₆H₂₂O₂ | Base mesogenic core |
| Molecular Weight | 246.34 g/mol | Stoichiometric basis |
| Density | ~1.038 g/cm³ | Volumetric reactor scaling |
| LogP | 4.46 | High lipophilicity; dictates solvent choice (DCM/Toluene) |
| Phase Transition (Solid → Nematic) | Analyzed via DSC | Defines the lower bound of the clearing point |
| Purity Standard | ≥ 98.0% | Critical to prevent phase-separation in LC mixtures |
Activation Thermodynamics: Conversion to the Acid Chloride
The conversion of the stable carboxylic acid to the highly reactive 4-(trans-4-propylcyclohexyl)benzoyl chloride is fundamentally driven by entropy.
Mechanistic Causality: Utilizing thionyl chloride (SOCl₂), the reaction transforms one mole of solid precursor and one mole of liquid reagent into one mole of liquid product alongside two moles of gas (SO₂ and HCl). According to the Gibbs free energy equation (
To overcome the initial kinetic activation barrier (
Self-Validating Experimental Protocol: Acid Chloride Synthesis
This protocol incorporates built-in validation checkpoints to ensure reaction integrity.
-
Setup: In a flame-dried, 500 mL two-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂/HCl), add 50.0 g (0.203 mol) of 4-(trans-4-propylcyclohexyl)benzoic acid.
-
Reagent Addition: Suspend the acid in 150 mL of anhydrous dichloromethane (DCM). Add 36.2 g (0.305 mol, 1.5 eq) of thionyl chloride dropwise at room temperature.
-
Catalysis: Inject 0.5 mL of anhydrous DMF.
-
Validation Checkpoint: Immediate, vigorous bubbling must be observed. This confirms the formation of the Vilsmeier-Haack complex and the onset of entropy-driven gas evolution.
-
-
Reflux: Heat the mixture to 45°C (DCM reflux) for 4 hours.
-
In-Process Control (IPC): Remove a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (Hexanes/EtOAc 9:1).
-
Validation Checkpoint: The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot confirms full conversion. Alternatively, FT-IR can be used to observe the shift from the broad -OH stretch (~3000 cm⁻¹) to the sharp acyl chloride C=O stretch (~1775 cm⁻¹).
-
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and unreacted SOCl₂. The resulting 4-(trans-4-propylcyclohexyl)benzoyl chloride is a highly reactive, moisture-sensitive intermediate that must be used immediately in the next step or stored strictly under argon.
Downstream Esterification: The Thermodynamic Sink
The subsequent reaction of the acid chloride with a fluorinated phenol (e.g., 4-fluorophenol) forms the final mesogenic ester[2]. Employing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst forms an acylpyridinium intermediate, which is kinetically more susceptible to nucleophilic attack by the phenol than the acid chloride itself. The formation of the highly stable ester bond acts as the thermodynamic sink of the entire synthetic sequence, finalizing the liquid crystal building block[3].
Mechanistic Workflows & Thermodynamic Pathways
Thermodynamic activation and downstream esterification workflow of the mesogenic core.
Free energy profile detailing the thermodynamic sink of the mesogenic ester.
References
- Title: DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures Source: Google Patents URL
- Title: KR100354582B1 - Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements Source: Google Patents URL
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 3. KR100354582B1 - Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements - Google Patents [patents.google.com]
Literature review on 4-(trans-4-Propylcyclohexyl)benzoyl chloride applications
Executive Summary
This technical guide profiles 4-(trans-4-Propylcyclohexyl)benzoyl chloride , a critical acylating agent in the synthesis of nematic liquid crystals (LCs). Belonging to the phenylcyclohexane (PCH) class, this intermediate is prized for its ability to impart low viscosity and high optical anisotropy (
Unlike standard benzoyl chlorides, the presence of the trans-cyclohexyl moiety rigidly extends the molecular core, a geometric necessity for stable nematic phases.[1] This guide details its generation from the parent acid, its primary application in synthesizing phenyl benzoate mesogens, and its handling protocols in high-purity manufacturing environments.[1]
Chemical Profile & Specifications
The compound is an acyl chloride derivative of 4-(trans-4-propylcyclohexyl)benzoic acid. It serves as a highly reactive electrophile, primarily used to couple with phenols or alcohols to form the rigid ester linkage characteristic of many LC mixtures.[1]
| Parameter | Technical Specification |
| Chemical Name | 4-(trans-4-Propylcyclohexyl)benzoyl chloride |
| Parent Acid CAS | 65355-29-5 (Reference for precursor) |
| Molecular Formula | |
| Molecular Weight | 264.79 g/mol |
| Core Structure | Phenyl ring linked to a trans-cyclohexyl ring; Acyl chloride terminus |
| Physical State | Low-melting solid or viscous liquid (dependent on purity/temp) |
| Reactivity | High moisture sensitivity; hydrolyzes to parent acid and HCl |
| Key Feature | Trans configuration is essential for LC linearity |
Expert Insight: The trans configuration of the cyclohexyl ring is thermodynamically favored but must be strictly maintained during synthesis.[1] Isomerization to the cis form destroys the rod-like shape required for liquid crystallinity, rendering the material useless for display applications.[1]
Synthesis & Preparation (In-Situ Generation)
Due to its hydrolytic instability, this compound is frequently generated in situ from its stable acid precursor, 4-(trans-4-propylcyclohexyl)benzoic acid (CAS: 65355-29-5).
Optimized Chlorination Protocol
Objective: Convert the carboxylic acid to the acid chloride with >99% conversion to prevent unreacted acid from contaminating the final LC mixture.
Reagents:
-
Precursor: 4-(trans-4-Propylcyclohexyl)benzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (Catalytic, ~0.05 eq)
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction preferred for scale)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, drying tube (
), and addition funnel. Purge with . -
Charging: Add the parent acid. If using solvent, dissolve in dry Toluene.[1]
-
Activation: Add catalytic DMF. This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]
-
Addition: Dropwise add
at room temperature. Evolution of and gas will be observed.[1] -
Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours until gas evolution ceases.
-
Isolation: Distill off excess
and solvent under reduced pressure.-
Checkpoint: The residue should be a clear to yellowish oil/solid.[1]
-
Validation: Take a small aliquot, react with methanol, and check TLC/GC for the methyl ester to confirm complete conversion.
-
Core Application: Liquid Crystal Ester Synthesis
The primary industrial application is the synthesis of Phenyl Benzoate Liquid Crystals .[1] These esters are fundamental components of TFT-LCD mixtures, providing the necessary dielectric anisotropy and clearing point adjustments.[1]
Reaction Mechanism: Schotten-Baumann Esterification
The acid chloride reacts with a para-substituted phenol (e.g., 4-ethoxyphenol, 4-propylphenol) in the presence of a base.[1]
Reaction Scheme:
Detailed Synthetic Protocol
Target: Synthesis of 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate .
-
Dissolution: Dissolve 1.0 eq of 4-ethoxyphenol in dry Pyridine (acts as solvent and acid scavenger). Alternatively, use DCM with Triethylamine (
).[1] -
Cooling: Cool the phenol solution to 0–5°C. Exothermic control is vital to prevent side reactions (e.g., color formation).
-
Acylation: Dissolve the freshly prepared 4-(trans-4-propylcyclohexyl)benzoyl chloride in minimal dry DCM. Add this solution dropwise to the phenol mixture.[1]
-
Aging: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench & Workup:
-
Purification (Crucial for LCs):
Process Visualization
The following diagram illustrates the critical pathway from the stable acid precursor to the final Liquid Crystal monomer.
Caption: Synthesis workflow converting the stable acid precursor into the reactive chloride intermediate, followed by coupling to form the active liquid crystal mesogen.
Secondary Applications
Polymer Modification (Vertical Alignment)
In advanced display technologies (VA-LCD), the alignment of liquid crystals is controlled by the surface chemistry of the polyimide alignment layer.[1]
-
Mechanism: The acid chloride can be reacted with hydroxyl-functionalized polymers (e.g., polyvinyl phenol derivatives) or amine-terminated side chains.[1]
-
Effect: The rigid 4-(trans-4-propylcyclohexyl)phenyl moiety acts as a vertical "anchor," forcing the bulk LC molecules to align perpendicular to the substrate.
Chemical Intermediates (Reduction)
The chloride can be reduced to the corresponding aldehyde (4-(trans-4-propylcyclohexyl)benzaldehyde) using Lithium Tri-t-butoxyaluminum Hydride (LTBA) or Rosenmund reduction.[1]
-
Utility: The aldehyde is a gateway to alkenyl liquid crystals (via Wittig reaction), which are essential for high-speed switching displays due to their lower rotational viscosity.[1]
Handling, Stability, and Safety
Moisture Sensitivity[1]
-
Hazard: Hydrolyzes rapidly upon contact with atmospheric moisture to release corrosive Hydrogen Chloride (
) gas.[1] -
Storage: Must be stored under inert atmosphere (
or Argon) in tightly sealed containers. If solid, store in a desiccator.[1] -
Shelf Life: Best used immediately after generation.[1] Long-term storage can lead to degradation back to the acid.[1]
Safety Protocol
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.[1]
-
Ventilation: All operations involving the chloride or thionyl chloride must be performed in a functioning fume hood.[1]
-
Spill Control: Neutralize spills with Sodium Bicarbonate (
) or Lime before disposal.[1] Do not add water directly to the concentrated chloride.[1]
References
-
Fluorochem. 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate Product Data. (Lists the ester derivative and confirms the structural series).
-
EPA (United States Environmental Protection Agency). Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester - Substance Details.[1] (Provides CAS 72928-02-0 for the ester and validates the chemical identity).
-
Benrite Chemical. 4-(trans-4'-n-Pentylcyclohexyl)benzoic acid chloride Product Page. (References the homologous pentyl series, confirming the industrial availability of these acid chlorides).
-
ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity. (General protocol for benzoyl chloride synthesis and reactivity).
-
Arborpharm. 4-(trans-4-Propylcyclohexyl)benzoic Acid Product Info. (Details the parent acid CAS 65355-29-5 and its use in ester LC synthesis).
Sources
Navigating Stereochemistry: A Technical Guide to the Cis and Trans Isomers of 4-Propylcyclohexyl Benzoyl Chloride
Abstract
In the landscape of drug development and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its function and properties. This guide provides an in-depth exploration of the cis and trans isomers of 4-propylcyclohexyl benzoyl chloride, a representative 1,4-disubstituted cyclohexane derivative. We will delve into the fundamental principles of conformational analysis, spectroscopic differentiation, and the profound impact of stereoisomerism on chemical reactivity and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these stereochemical nuances.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] For cyclic molecules like cyclohexane derivatives, this isomerism often manifests as cis-trans (or geometric) isomerism. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[2] In this conformation, substituents can occupy two distinct positions: axial (parallel to the main axis of the ring) or equatorial (pointing away from the ring's equator).[3]
The distinction between cis and trans isomers in a 1,4-disubstituted cyclohexane like 4-propylcyclohexyl benzoyl chloride is defined by the relative positions of the two substituents. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents are either axial or both are equatorial.[4] This seemingly subtle difference has profound implications for the molecule's stability, reactivity, and interaction with biological systems.[5][6][7] In drug design, for instance, one stereoisomer may exhibit high therapeutic efficacy while the other could be inactive or even toxic.[1][8]
Synthesis and Stereochemical Control
The synthesis of a specific isomer of 4-propylcyclohexyl benzoyl chloride begins with the corresponding cis or trans isomer of 4-propylcyclohexanecarboxylic acid. The stereochemistry of this precursor is crucial and can often be controlled during its synthesis. For example, the catalytic reduction of 4-propylbenzoic acid can yield a mixture of cis and trans 4-propylcyclohexanecarboxylic acid, with the ratio of isomers being influenced by the reaction conditions.[9] The thermodynamically more stable trans isomer, where the bulky propyl group can occupy an equatorial position, is often the favored product under equilibrium conditions.[9]
Once the desired isomer of the carboxylic acid is isolated, it can be converted to the highly reactive acyl chloride. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in the presence of a small amount of a catalyst like N,N-dimethylformamide (DMF) or a base like pyridine to neutralize the HCl byproduct.[10][11][12] This reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[11] It is essential to perform this reaction under anhydrous conditions, as acyl chlorides are readily hydrolyzed by water back to the carboxylic acid.[13]
Key Reaction: Carboxylic Acid to Acyl Chloride
Where R is the 4-propylcyclohexyl group.
Conformational Analysis and Structural Elucidation
The key to understanding the differences between the cis and trans isomers lies in their preferred chair conformations. The bulky propyl group has a strong preference for the more stable equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[14]
-
Trans Isomer: The most stable conformation of the trans isomer has both the propyl group and the benzoyl chloride group in equatorial positions (di-equatorial). This arrangement minimizes steric strain, making it the thermodynamically favored isomer.[2]
-
Cis Isomer: The cis isomer exists as an equilibrium of two chair conformations that are of equal energy. In each, one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).[4]
These conformational differences give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Spectroscopic Differentiation: ¹H NMR
Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shift and, more importantly, the coupling constants of the protons attached to the carbons bearing the substituents (the C1 and C4 protons) are highly informative.
-
Trans Isomer (di-equatorial): The protons at C1 and C4 are in axial positions. An axial proton will have a large coupling constant (J-value) with its neighboring axial protons, typically in the range of 10-13 Hz. This is referred to as an axial-axial (Jₐₐ) coupling.[15]
-
Cis Isomer (axial-equatorial): The proton on the carbon with the equatorial substituent will be axial, and the proton on the carbon with the axial substituent will be equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[15]
The observation of a large coupling constant for the C1 and C4 protons is a strong indicator of the trans isomer.[15]
Table 1: Predicted Key ¹H NMR Spectral Data for Cis and Trans 4-Propylcyclohexyl Benzoyl Chloride Isomers (based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) - Cis Isomer | Predicted Chemical Shift (ppm) - Trans Isomer | Key Distinguishing Features |
| H-1 (CH-COCl) | Higher field (more shielded) | Lower field (less shielded) | The chemical shift is influenced by the axial/equatorial position. |
| H-4 (CH-Propyl) | Varies based on conformation | Varies based on conformation | The coupling patterns are more diagnostic than the chemical shifts. |
| Coupling Constants (H-1) | Small J-values (2-5 Hz) | Large J-values (10-13 Hz) | Reflects axial-equatorial and equatorial-equatorial couplings in the cis isomer versus axial-axial coupling in the trans isomer. |
Note: Actual chemical shifts can vary depending on the solvent and other factors.
Visualization of Chair Conformations
The following diagrams illustrate the most stable chair conformations of the cis and trans isomers.
Caption: Chair conformation of the cis-isomer.
Caption: Most stable chair conformation of the trans-isomer.
Experimental Protocols: Separation and Characterization
The separation of cis and trans isomers is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a particularly effective method.
HPLC-Based Isomer Separation
Principle: The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The polarity differences between the cis and trans isomers, although potentially small, can be exploited for separation.[16]
Step-by-Step Protocol:
-
Column Selection: A normal-phase silica column or a polar-bonded phase column is often suitable for separating geometric isomers.[17]
-
Mobile Phase Preparation: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol, is typically used. The exact ratio should be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the cis/trans mixture of 4-propylcyclohexyl benzoyl chloride in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector, as the benzoyl group will absorb UV light.
-
Fraction Collection: Collect the separated fractions corresponding to the two distinct peaks.
-
Analysis: Confirm the identity of the separated isomers using ¹H NMR spectroscopy as described in section 3.1.
Workflow for Isomer Separation and Identification
Sources
- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. books.rsc.org [books.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]
- 11. orgosolver.com [orgosolver.com]
- 12. vaia.com [vaia.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Overview of acyl chloride derivatives in mesogenic compound design
Title: Precision Synthesis of Mesogenic Architectures: The Acyl Chloride Pathway Subtitle: A Technical Guide to Modular Liquid Crystal Design for Materials and Pharmaceutical Applications
Part 1: Executive Summary & Strategic Utility
In the design of thermotropic liquid crystals (mesogens), the acyl chloride (acid chloride) functionality serves as the premier electrophilic "hinge" for constructing rigid molecular cores. While transition metal-catalyzed couplings (Suzuki, Sonogashira) build the carbon skeleton, acyl chlorides are indispensable for introducing ester and amide linkages—the polar connectors that dictate dielectric anisotropy, viscosity, and phase transition temperatures.
For researchers in materials science and drug delivery, the acyl chloride route offers three distinct advantages over alternative coupling agents (like DCC/EDC):
-
Atom Economy & Purification: It avoids the formation of difficult-to-remove urea byproducts common in carbodiimide couplings.
-
Steric Permissiveness: It drives reactions to completion even with sterically hindered phenols (common in lateral substitution for nematic range broadening).
-
Scalability: It is the standard for producing Reactive Mesogens (RMs) used in Liquid Crystal Elastomers (LCEs) for controlled drug release systems.
Part 2: Molecular Architecture & Design Logic
Mesogens are typically "rod-like" (calamitic) or "bent-core" molecules. The acyl chloride allows for a modular assembly strategy, linking a flexible alkyl tail, a rigid core, and a polarizable terminus.
Diagram 1: The Modular Assembly Logic
This diagram illustrates how acyl chlorides act as the convergence point for assembling the three critical domains of a mesogen.
Caption: Modular assembly of a calamitic mesogen. The acyl chloride (Red) activates Core B to couple with the nucleophilic Core A (Blue), forming the central rigid rod.
Part 3: Core Chemistry & Mechanisms
The formation of mesogenic esters via acyl chlorides follows a Nucleophilic Acyl Substitution mechanism. Unlike Fischer esterification, this reaction is irreversible and exothermic, requiring strict temperature control to prevent side reactions (such as polymerization in reactive mesogens).
Mechanism: Base-Promoted Esterification
The reaction requires a non-nucleophilic base (Pyridine or Triethylamine) to scavenge the HCl byproduct.[1][2]
-
Activation: The base may form a transient acyl-ammonium/pyridinium species (highly electrophilic).
-
Attack: The phenol/alcohol nucleophile attacks the carbonyl carbon.
-
Elimination: Chloride is expelled, and the base neutralizes the proton.
Critical Decision Point: Catalyst Selection
-
Standard: Pyridine (Solvent & Base).[2]
-
High-Speed/Steric Bulk: 4-Dimethylaminopyridine (DMAP). DMAP acts as a "hyper-nucleophilic" transfer catalyst, increasing rates by
times.
Part 4: Experimental Protocols
Protocol A: Synthesis of a Phenyl Benzoate Mesogen (Standard Calamitic)
Target: Synthesis of 4-octyloxyphenyl-4'-cyanobenzoate. Context: High-purity synthesis for phase transition characterization.
Reagents:
-
4-Cyanobenzoyl chloride (1.05 eq)
-
4-Octyloxyphenol (1.0 eq)
-
Triethylamine (TEA) (1.2 eq) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)[3]
-
DMAP (Catalytic, 5 mol%)
Step-by-Step Workflow:
-
Preparation (Inert Loop): Flame-dry a 3-neck round-bottom flask. Purge with
. Add 4-octyloxyphenol and DCM. -
Base Addition: Add TEA and DMAP. Cool the mixture to 0°C using an ice bath. Explanation: Cooling controls the exotherm and prevents potential side reactions of the cyano group.
-
Acyl Chloride Addition: Dissolve 4-cyanobenzoyl chloride in minimal DCM. Add dropwise over 30 minutes.
-
Self-Validating Check: The solution should become cloudy immediately as triethylamine hydrochloride (TEA·HCl) precipitates. If no precipitate forms, reagents may be wet (hydrolysis).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The limiting reagent (phenol) spot must disappear.
-
-
Workup (The "Purity" Step):
-
Filter off the precipitated TEA·HCl salts.
-
Wash filtrate with 1M HCl (removes unreacted amine/DMAP).
-
Wash with 1M NaOH (removes unreacted phenol and acid).
-
Wash with Brine, dry over
.
-
-
Purification: Recrystallize from Ethanol or Acetonitrile. Mesogens require >99.5% purity; column chromatography is often insufficient for removing trace ions that affect LC switching.
Protocol B: Synthesis of Reactive Mesogens (Acrylates)
Target: Synthesis of a polymerizable LC monomer (e.g., RM257 analogue). Context: Used for LCEs and 3D-printed scaffolds.
Critical Modification: Acryloyl chloride is highly unstable and prone to spontaneous polymerization.
-
Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (200 ppm) to the reaction vessel.
-
Temperature: Maintain reaction strictly at -5°C to 0°C . Do not heat.
-
Light: Wrap the flask in aluminum foil to prevent photo-initiated polymerization.
Part 5: Process Control & Visualization
Diagram 2: The Synthetic Workflow & Checkpoints
This diagram outlines the operational flow, highlighting critical "Stop/Go" decision points.
Caption: Operational workflow for acyl chloride coupling. Diamond nodes indicate self-validating checkpoints to ensure reaction integrity.
Part 6: Comparative Data & Troubleshooting
Table 1: Comparison of Coupling Strategies for Mesogens
| Feature | Acyl Chloride Method | Carbodiimide (DCC/EDC) | Fischer Esterification |
| Reactivity | High (Instantaneous) | Moderate | Low (Equilibrium limited) |
| Byproducts | HCl (Gas/Salt) | Urea (Insoluble solid) | Water |
| Purification | Easy (Wash/Recrystallize) | Difficult (Urea traces) | Moderate (Azeotropic removal) |
| Steric Bulk | Excellent for hindered phenols | Poor | Poor |
| Atom Economy | Moderate (Cl waste) | Poor (High MW waste) | High |
| Suitability | Standard for LCs | Bio-conjugation | Simple alkyl esters only |
Troubleshooting Guide:
-
Problem: Product is an oil, not a solid.
-
Cause: Trace impurities (often unreacted phenol) depress the melting point.
-
Solution: Perform a "short path" column chromatography (Silica gel, DCM) before recrystallization.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of acyl chloride prior to addition.
-
Solution: Distill acyl chloride (or thionyl chloride activation of acid) immediately before use.
-
Part 7: References
-
BenchChem. (2025).[2][3][4] Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Link
-
Organic Chemistry Portal. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. Org. Lett., 11, 5446-5448.[5] Link
-
ChemGuide. (2024). Making esters using acyl chlorides (acid chlorides).[2][6][7][8][9][10] Link
-
Google Patents. (2004). Method for purifying acid chlorides (US6727384B1). Link
-
ResearchGate. (2020). Applications of Bent-Core Mesogens. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]
- 6. Acyl chloride [yufenggp.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistrysteps.com [chemistrysteps.com]
Methodological & Application
Application Note: Esterification Procedures for 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Liquid Crystal Synthesis
Strategic Overview & Mechanistic Rationale
The synthesis of high-performance nematic liquid crystals (LCs) relies heavily on the precise assembly of mesogenic cores. 4-(trans-4-Propylcyclohexyl)benzoyl chloride , derived from its corresponding benzoic acid precursor (CAS 65355-29-5), is a premier intermediate in this domain. The molecular architecture of this compound—comprising a rigid trans-cyclohexyl ring, a benzene ring, and a highly reactive acyl chloride group—imparts exceptional optical anisotropy and dielectric properties to the final esterified LC materials[1].
While direct esterification of the precursor acid using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) is viable[2], it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from highly non-polar liquid crystal matrices and acts as a dopant that depresses the nematic-to-isotropic phase transition temperature (
To overcome the poor nucleophilicity of phenols, this protocol employs a modified Schotten-Baumann approach in an anhydrous organic phase, utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an acid scavenger. DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, significantly lowering the activation energy for phenoxide attack.
Fig 1: DMAP-catalyzed esterification mechanism for liquid crystal mesogen synthesis.
Experimental Workflow
The following workflow outlines the critical stages of the synthesis, designed to maintain the structural integrity of the mesogen while maximizing yield.
Fig 2: Step-by-step synthetic workflow for the esterification of mesogenic acid chlorides.
Self-Validating Protocol: Esterification with 4-Fluorophenol
This methodology is engineered as a self-validating system; observable physical changes at each step confirm the chemical causality and progression of the reaction.
Materials Required:
-
4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 eq, ~10 mmol)
-
4-Fluorophenol (1.05 eq, ~10.5 mmol)
-
Triethylamine (TEA) (1.5 eq, ~15 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, ~1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation of the Anhydrous Environment :
-
Action: Purge a flame-dried 250 mL round-bottom flask with ultra-high purity Nitrogen (
). Add 4-fluorophenol, DMAP, and anhydrous DCM. Stir until completely dissolved. -
Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the acid chloride back to its benzoic acid form[2].
-
-
Addition of the Acid Scavenger :
-
Action: Inject TEA into the reaction mixture and cool the flask to 0 °C using an ice-water bath.
-
-
Acylation Reaction (The Self-Validation Checkpoint) :
-
Action: Dissolve the 4-(trans-4-propylcyclohexyl)benzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.
-
Validation: Upon addition, the clear solution will rapidly transition into a cloudy suspension. This dense white precipitate is Triethylamine hydrochloride (TEA·HCl). Its formation is a direct, visual confirmation that the acyl substitution is proceeding and the HCl byproduct is being successfully scavenged.
-
-
Maturation :
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under
. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the acid chloride spot is consumed.
-
-
Aqueous Workup :
-
Action: Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP and residual TEA, followed by Saturated
(2 x 20 mL). -
Validation: Test the pH of the aqueous layer after the
wash. A pH > 7 validates the complete neutralization and removal of any unreacted acid chloride (which hydrolyzes to the acid) and residual HCl.
-
-
Purification & Isolation :
-
Action: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from hot absolute ethanol or a hexane/ethanol mixture. -
Causality: For liquid crystal applications, chromatographic purity is insufficient. Recrystallization is mandatory to achieve >99.9% purity, as trace organic impurities disrupt the crystalline lattice and severely degrade the dielectric anisotropy of the final display material[1].
-
Quantitative Data: Phase Transition Profiles
The efficacy of the esterification directly dictates the thermal stability of the resulting mesophases. Below is a comparative summary of typical quantitative data obtained when 4-(trans-4-Propylcyclohexyl)benzoyl chloride is esterified with various phenolic derivatives.
| Mesogen Ester Derivative | Phenol Reactant | Typical Yield (%) | Phase Sequence (°C) * | Dielectric Anisotropy ( |
| 4-Fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Fluorophenol | 85 - 88% | Cr 55 N 110 I | Positive (+ve) |
| 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Cyanophenol | 80 - 84% | Cr 62 N 135 I | Strongly Positive |
| 4-Methoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Methoxyphenol | 78 - 82% | Cr 48 N 102 I | Weakly Negative |
* Phase Sequence Key: Cr = Crystalline Solid, N = Nematic Liquid Crystal, I = Isotropic Liquid. The sharp transition temperatures serve as the ultimate quality control metric for the synthesized batch.
References
- CAS. 65355-29-5 4-(trans-4-Propylcyclohexyl)
- DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures Source: Google Patents URL
- WO1996011897A1 - Difluoroxymethane derivative and liquid crystal composition Source: Google Patents URL
Sources
Catalytic Strategies for Coupling 4-(trans-4-Propylcyclohexyl)benzoyl Chloride with Phenols
Application Note: AN-LC-2026-04
High-Fidelity Synthesis of Liquid Crystal Esters
Executive Summary
This guide details the catalytic protocols for the esterification of 4-(trans-4-propylcyclohexyl)benzoyl chloride (PCH-COCl) with various phenolic substrates. This reaction is a critical step in synthesizing nematic liquid crystals (LCs). The primary challenge is not merely chemical conversion, but maintaining the geometric integrity of the trans-cyclohexyl moiety, which is essential for the mesophase stability (clearing point) of the final material.
We present two validated workflows:
-
Homogeneous Nucleophilic Catalysis (DMAP/TEA): For high-value, milligram-to-gram scale synthesis requiring maximum purity.
-
Biphasic Phase Transfer Catalysis (PTC): For "green," scalable production with simplified workup.
Mechanistic Insight & Catalyst Selection
The Challenge of the Trans-Cyclohexyl Group
The 4-(trans-4-propylcyclohexyl) moiety acts as the "rigid core" of the liquid crystal. The trans isomer (equatorial-equatorial) extends the molecular length, favoring the nematic phase. The cis isomer (axial-equatorial) introduces a "kink," destroying liquid crystallinity.
-
Risk: While the acid chloride is generally configurationally stable, prolonged exposure to high temperatures or strong Lewis acids can promote isomerization or hydrolysis.
-
Solution: Fast, kinetic control using hyper-nucleophilic catalysts at low temperatures.
Nucleophilic Catalysis (DMAP)
For sterically hindered phenols or electron-deficient phenols (common in LC design, e.g., fluorophenols), standard base catalysis (Pyridine) is often too slow. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, not just a base.
Mechanism:
-
DMAP attacks the carbonyl of PCH-COCl, displacing the chloride.
-
This forms a highly reactive N-acylpyridinium salt .
-
The phenol attacks this intermediate much faster than it would the free acid chloride.
-
TEA (Triethylamine) acts as the auxiliary base to scavenge the proton.
Phase Transfer Catalysis (PTC)
In a biphasic system (DCM/Water), the phenoxide ion is generated in the aqueous phase by NaOH. A quaternary ammonium salt (e.g., TBAB) transports the phenoxide into the organic phase as a tight ion pair, where it reacts rapidly with PCH-COCl. This method minimizes hydrolysis of the acid chloride by keeping it sequestered in the organic layer until the reaction event.
Visualization: Catalytic Pathways
Figure 1: Comparison of DMAP-mediated nucleophilic catalysis (top) and Phase Transfer Catalysis (bottom).
Catalyst Selection Matrix
| Parameter | DMAP / TEA (Homogeneous) | TBAB / NaOH (Biphasic PTC) | Pyridine (Solvent/Base) |
| Reaction Rate | Very Fast (< 30 min) | Fast (< 1 hr) | Slow (Hours to Overnight) |
| Steric Tolerance | Excellent (Best for bulky phenols) | Good | Poor |
| Purity Profile | High (Minimal hydrolysis) | Good (Some hydrolysis possible) | Moderate (Trapped salts) |
| Workup | Acid wash required to remove amines | Simple phase separation | Distillation/Acid wash |
| Moisture Sensitivity | High (Requires anhydrous solvents) | Low (Water is part of the system) | High |
| Recommended Use | R&D, Complex Phenols, Fluorinated LCs | Kg-Scale, Simple Phenols | Legacy protocols only |
Experimental Protocols
Protocol A: High-Fidelity Homogeneous Coupling (DMAP Method)
Best for: Small scale (1g - 50g), fluorinated phenols, or when anhydrous conditions are easily maintained.
Reagents:
-
4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 equiv)
-
Phenolic derivative (1.05 equiv)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g)
-
Triethylamine (TEA) (1.2 equiv)
-
DMAP (0.1 equiv)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen flow.
-
Dissolution: Charge the flask with the Phenol, TEA, and DMAP in anhydrous DCM. Cool to 0°C using an ice bath.
-
Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Exothermic control prevents thermal isomerization.
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2). The acid chloride spot (high Rf) should disappear.
-
Quench & Workup:
-
Wash organic layer with 1M HCl (removes TEA/DMAP).
-
Wash with Sat. NaHCO3 (removes unreacted acid/phenol).
-
Wash with Brine, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography for LCs to ensure high purity (>99.5%).
Protocol B: Scalable Phase Transfer Coupling (PTC Method)
Best for: Large scale (>50g), robust phenols, cost-sensitive production.
Reagents:
-
4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 equiv) in DCM.
-
Phenol (1.0 equiv) in DCM.
-
Sodium Hydroxide (NaOH) (1.5 equiv, dissolved in water - 10% w/v).
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv).
Step-by-Step:
-
Biphasic Setup: In a reactor, combine the solution of Phenol in DCM and the aqueous NaOH solution. Stir vigorously.
-
Catalyst Addition: Add solid TBAB. Stir for 5 minutes to allow ion-pair formation.
-
Acylation: Add the solution of Acid Chloride in DCM dropwise while maintaining the temperature at <10°C .
-
Note: Vigorous stirring is critical here to maximize the interfacial surface area.
-
-
Reaction: Stir at RT for 2 hours.
-
Separation: Stop stirring. The layers should separate rapidly. Drain the organic (bottom) layer.
-
Polishing: Wash the organic layer once with water. Concentrate and recrystallize.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol worked and the trans-configuration is intact, use these checkpoints:
1H-NMR Validation (The "Trans" Check)
The stereochemistry of the cyclohexane ring is visible in the NMR spectrum.
-
Target Signal: Look for the methine proton (CH) attached to the ester linkage (or the aromatic ring in this specific precursor).
-
Trans-Isomer: Appears as a triplet of triplets (tt) with a large coupling constant (
) due to diaxial coupling ( ). -
Cis-Isomer (Impurity): Appears as a broad singlet or narrow multiplet (
) due to equatorial-axial/equatorial-equatorial coupling. -
Acceptance Criteria: Cis isomer integration should be < 0.5%.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: UV at 254 nm.
-
Note: The acid chloride hydrolyzes to the carboxylic acid on the column if not fully reacted; ensure the sample is quenched with methanol before injection if checking conversion.
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal catalytic protocol based on scale and substrate complexity.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann and acid chloride protocols).[1]
-
Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[2][3] Chem. Int. Ed. Engl.1978 , 17, 569-583. (Foundational paper on DMAP mechanism).
- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." in Photochem. Photobiol. Sci. (General context on Trans-cyclohexyl importance in LCs).
-
Reinhard, E. "Phase transfer catalysed esterification of phenols with aliphatic acid chlorides." ResearchGate, 2006. (Validation of PTC for phenolic esters).
-
Sakakura, A., et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[4] J. Am. Chem. Soc.[4]2007 , 129, 14775.[4] (Advanced DMAP applications).
Sources
Step-by-step synthesis of amide derivatives from propylcyclohexyl benzoyl chloride
Application Note: High-Fidelity Synthesis of Amide Derivatives from 4-(trans-4-propylcyclohexyl)benzoyl chloride
Executive Summary & Scientific Context
This technical guide details the protocol for synthesizing amide derivatives using 4-(trans-4-propylcyclohexyl)benzoyl chloride as the electrophilic scaffold. This specific acyl chloride is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and lipophilic pharmaceutical pharmacophores.
The trans-configuration of the propylcyclohexyl moiety imparts a rigid, rod-like geometry essential for mesophase formation in liquid crystals and high metabolic stability in drug design. Preserving this stereochemistry while achieving high conversion rates requires precise control over reaction conditions to prevent hydrolysis or isomerization.
Key Technical Challenges Addressed:
-
Hydrolytic Instability: Mitigating acid chloride degradation during handling.
-
Stereochemical Integrity: Maintaining the thermodynamically preferred trans-cyclohexyl conformation.
-
Purification Efficiency: Strategies for isolating highly lipophilic amides from polar byproducts.
Mechanistic Basis: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution). The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1][2] The chloride ion, being a potent leaving group, is expelled, reforming the carbonyl bond to yield the amide.[1][2]
-
Rate-Determining Step: Nucleophilic attack (typically).
-
Role of Base: A non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine nucleophile.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway of amide formation. The base acts as a proton scavenger post-coupling.
Experimental Protocols
Two methods are provided. Method A (Anhydrous) is recommended for high-value, complex, or moisture-sensitive amines. Method B (Schotten-Baumann) is a robust biphasic protocol suitable for simple, water-tolerant amines and scale-up.
Materials & Reagents
-
Substrate: 4-(trans-4-propylcyclohexyl)benzoyl chloride (>97% purity).
-
Solvents: Dichloromethane (DCM, Anhydrous) or Tetrahydrofuran (THF).
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).
-
Quench: 1M HCl, Saturated NaHCO3, Brine.
Method A: Anhydrous Coupling (Standard Protocol)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add 1.0 equivalent of the amine and 1.2 equivalents of Et3N (or DIPEA) to the flask.
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
-
Acyl Chloride Addition:
-
Dissolve 1.05 equivalents of 4-(trans-4-propylcyclohexyl)benzoyl chloride in a separate vial with minimal dry DCM.
-
Cool the reaction flask to 0°C (ice bath).
-
Add the acid chloride solution dropwise via syringe over 15–20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile phase: 20-30% EtOAc in Hexanes). The acid chloride spot (high Rf) should disappear, and a new amide spot (lower Rf) should appear.
-
-
Workup:
-
Dilute the reaction mixture with excess DCM.
-
Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and base.
-
Base Wash: Wash with Sat. NaHCO3 (2x) to remove unreacted acid/acid chloride hydrolysis products.
-
Dry: Wash with Brine, dry over anhydrous
, and filter.
-
-
Isolation:
-
Concentrate in vacuo (Rotary Evaporator).
-
Purification: Recrystallize from Ethanol or Hexane/EtOAc mixtures. Column chromatography is rarely needed for this lipophilic scaffold unless the amine is polar.
-
Workflow Visualization
The following diagram illustrates the critical decision points and flow of Method A.
Figure 2: Operational workflow for high-purity amide synthesis.
Data Analysis & Troubleshooting
Stoichiometry & Solvent Selection Table
| Component | Equiv. | Role | Recommended Solvents | Notes |
| Amine | 1.0 | Nucleophile | DCM, THF, DMF | Limiting reagent to ensure full conversion. |
| Acid Chloride | 1.05 - 1.1 | Electrophile | DCM, THF | Slight excess compensates for hydrolysis. |
| Base (Et3N/DIPEA) | 1.2 - 1.5 | HCl Scavenger | N/A | Must exceed acid chloride equivalents. |
| DMAP (Optional) | 0.1 | Catalyst | N/A | Use for sterically hindered amines. |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis
-
Cause: Wet solvents or atmospheric moisture.
-
Solution: Use freshly distilled solvents or molecular sieves. Ensure rapid addition of acid chloride.
-
-
Issue: Incomplete Reaction
-
Cause: Steric hindrance or deactivated amine.
-
Solution: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux (40°C for DCM) if necessary.
-
-
Issue: Product Oiling Out
-
Cause: High lipophilicity of the propylcyclohexyl chain.
-
Solution: Triturate the oil with cold pentane or hexanes to induce crystallization.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][][5] Tetrahedron, 61(46), 10827-10852. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for Nucleophilic Acyl Substitution).
- Liquid Crystal Synthesis Protocols: Specific handling of 4-substituted cyclohexyl benzoyl chlorides is derived from standard mesogen synthesis methodologies found in: Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures.
- Safety Data Sheet (SDS): 4-(trans-4-propylcyclohexyl)benzoyl chloride.
Sources
Precision Acylation: Standard Operating Procedure for Acyl Chloride Substitution
Abstract & Scope
Acyl chloride substitution is a cornerstone transformation in drug discovery, primarily utilized for the rapid synthesis of amides (peptide coupling) and esters.[1] While conceptually simple, the high reactivity of acyl chlorides introduces variables that often lead to hydrolysis, racemization, or side-product formation. This Application Note moves beyond basic textbook descriptions to provide a rigorous, field-proven SOP. It integrates mechanistic insights—specifically the role of nucleophilic catalysis—with practical protocols to ensure high yield and purity in complex scaffold synthesis.
Mechanistic Grounding
To control the reaction, one must understand the kinetics. The reaction follows a Nucleophilic Acyl Substitution pathway via an addition-elimination mechanism.[2][3]
The Kinetic Trap
Unlike SN2 reactions, this process proceeds through a discrete tetrahedral intermediate . The expulsion of the leaving group (chloride) is driven by the reformation of the carbonyl double bond.[4]
-
Critical Insight: The chloride ion is a weak base but a good leaving group. However, the generated HCl will protonate the nucleophile (amine), killing the reaction. Thus, a stoichiometric base (scavenger) is non-negotiable.
Nucleophilic Catalysis (The DMAP Effect)
For sterically hindered alcohols or electron-deficient amines, standard conditions fail. The addition of 4-Dimethylaminopyridine (DMAP) changes the mechanism entirely. DMAP attacks the acyl chloride to form an N-acylpyridinium species.[5]
-
Why it works: The N-acylpyridinium ion is a "super-electrophile," significantly more reactive than the parent acyl chloride due to the positive charge on the nitrogen and resonance destabilization.[5]
Pathway Visualization
The following diagram illustrates the standard base-mediated pathway versus the DMAP-catalyzed acceleration.
Figure 1: Dual-pathway mechanism showing the direct addition-elimination route and the hyper-active DMAP catalytic cycle.
Pre-Analytical Control: Reagents & Solvents[6]
Success is determined before the flask is even opened. Moisture is the primary failure mode.
Solvent Selection Matrix
Acyl chlorides react violently with water. Anhydrous solvents are mandatory.[1]
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (DCM) | Non-polar | Standard | Excellent solubility for most organics; easy workup (low BP). |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good for polar substrates; must be stabilized/peroxide-free. |
| DMF / DMAc | Polar Aprotic | Specific | Use for poor solubility substrates. Warning: Hard to remove; can react with acyl chlorides at high T. |
| Toluene | Non-polar | Scale-up | Good for reflux; often used in industrial settings to precipitate amine salts. |
Base Selection
-
Triethylamine (TEA): Standard. Cheap. Salts are soluble in DCM (can be washed out).
-
Diisopropylethylamine (DIPEA/Hünig's Base): Non-nucleophilic. Use if the acyl chloride is prone to alpha-proton abstraction (ketene formation).
-
Pyridine: Dual role (solvent + weak catalyst). Excellent for difficult acylations but hard to remove (requires CuSo4 or acidic wash).
-
Inorganic (NaOH/Na2CO3): Only for Schotten-Baumann conditions (biphasic).
Standard Operating Protocols
Protocol A: The "Gold Standard" (Anhydrous Amide Coupling)
Best for: Standard drug discovery intermediates, milligram to gram scale.
Reagents:
-
Acyl Chloride (1.1 – 1.2 equiv)
-
Amine (1.0 equiv)
-
DIPEA or TEA (1.5 – 2.0 equiv)
-
DCM (Anhydrous, 0.1 – 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen/Argon.
-
Dissolution: Add the Amine and Base (DIPEA/TEA) via syringe. Dissolve in anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: Controls the exothermic reaction and suppresses side reactions.
-
Addition: Add the Acyl Chloride dropwise via syringe (neat or dissolved in minimal DCM).
-
Observation: Fuming may occur; white precipitate (amine salt) often forms immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by TLC/LCMS.
-
End-point: Disappearance of the limiting reagent (Amine).
-
-
Quench: Cool to 0 °C. Add saturated aqueous NaHCO₃ slowly.
-
Workup: Extract with DCM (x3). Wash combined organics with:
-
1M HCl (removes unreacted amine/base). Skip if product is acid-sensitive.
-
Sat. NaHCO₃ (removes unreacted acid from hydrolysis).
-
Brine.
-
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: DMAP-Catalyzed Esterification
Best for: Sterically hindered alcohols (secondary/tertiary) or phenols.
Modifications to Protocol A:
-
Stoichiometry: Use 1.2–1.5 equiv Acyl Chloride.
-
Catalyst: Add 0.1 equiv (10 mol%) DMAP to the alcohol/base solution before adding the acyl chloride.
-
Base: Pyridine is often preferred here, or TEA with DMAP.
-
Note: If the reaction is sluggish, heat to reflux (40 °C in DCM) is permissible, but watch for elimination side products.
Protocol C: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or when organic base salts are problematic.
Procedure:
-
Dissolve the amine in 10% aqueous NaOH (or Na₂CO₃) in an RBF.
-
Add an equal volume of DCM (or Ether).
-
Add the Acyl Chloride dropwise to the vigorously stirring biphasic mixture.
-
Mechanism: The amine reacts at the interface. The inorganic base scavenges the HCl in the aqueous layer, keeping the amine nucleophilic.
-
Workup: Separate layers. The product is usually in the organic layer.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or old Acyl Chloride. | Distill Acyl Chloride before use. Use molecular sieves for solvents. |
| Starting Material Remains | Steric hindrance. | Switch to Protocol B (DMAP). Switch solvent to THF and reflux. |
| New Spot (Higher Rf) | N,N-Diacylation (for primary amines). | Reduce Acyl Chloride equivalents. Add Acyl Chloride slower at lower temp (-78 °C). |
| Dark/Tar Formation | Exotherm decomposition. | Slower addition.[6][7] Ensure 0 °C cooling. Check base quality (colorless). |
| Product is Water Soluble | Loss during aqueous workup. | Do not wash with water. Filter off the amine salt precipitate directly, then concentrate and purify by column chromatography. |
Safety & Hazard Control
Acyl Chlorides are Lachrymators and Corrosives. [1]
-
Inhalation: They react with moisture in the lungs to form HCl. Always use a fume hood.[1]
-
Exotherm: The reaction with amines is highly exothermic. Never scale up without calculating cooling capacity.
-
Waste: Quench excess acyl chloride with methanol or bicarbonate slowly in the hood before disposal. Never put unquenched acyl chlorides in the waste container (pressure buildup risk).
Workflow Diagram
Figure 2: Decision tree for selecting the optimal acylation protocol based on substrate properties.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[5][8] Angewandte Chemie International Edition, 17(8), 569-583.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Org. Synth. (1973). Schotten-Baumann Reaction Protocol: Benzoylation.[7] Organic Syntheses, Coll. Vol. 5, p.8.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Acetyl Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Scalable Synthesis & Purification of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride
Application Note & Protocol | Version 2.1
Executive Summary
This guide details the scale-up protocol for 4-(trans-4-Propylcyclohexyl)benzoyl chloride , a critical mesogenic intermediate used in the synthesis of nematic liquid crystals and pharmaceutical building blocks.
While laboratory-scale synthesis often utilizes oxalyl chloride for convenience, this protocol focuses on Thionyl Chloride (
Chemical Strategy & Mechanism[1]
Reaction Scheme
The transformation utilizes a nucleophilic acyl substitution activated by a Vilsmeier-Haack type intermediate formed in situ by catalytic DMF.
Reaction:
Mechanistic Insight for Scale-Up
-
Catalytic Activation: Thionyl chloride alone reacts slowly with electron-rich benzoic acids. The addition of Dimethylformamide (DMF) forms a reactive chloroiminium species (
), which rapidly converts the carboxylic acid to the acid chloride at lower temperatures. -
Solvent Selection (Toluene): Unlike neat reactions often used in small scales, scale-up requires a solvent to:
-
Manage the endotherm/exotherm profile.
-
Facilitate the azeotropic removal of residual thionyl chloride during workup.
-
Prevent solidification of the starting material on reactor walls.
-
-
Stereochemical Integrity: The trans-cyclohexyl configuration is thermodynamically stable. However, prolonged exposure to extreme temperatures (>140°C) or Lewis acids can induce isomerization to the cis form, which drastically reduces the clearing point of the final liquid crystal. Vacuum distillation conditions are selected to minimize thermal history.
Process Flow Diagram
The following diagram illustrates the reactor setup and critical process nodes for gas management and isolation.
Caption: Figure 1. Process flow for the chlorination and isolation of 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
Detailed Protocol
Materials & Equipment
| Component | Specification | Role |
| Precursor | 4-(trans-4-propylcyclohexyl)benzoic acid (CAS 38289-28-0) | Substrate |
| Reagent | Thionyl Chloride ( | Chlorinating Agent |
| Catalyst | N,N-Dimethylformamide (DMF), Anhydrous | Vilsmeier Catalyst |
| Solvent | Toluene (Industrial Grade, <0.05% Water) | Solvent/Azeotrope |
| Reactor | Glass-lined or Hastelloy C-22 | Corrosion Resistance |
| Scrubber | 10-15% NaOH Solution | Gas Neutralization |
Step-by-Step Procedure (1 kg Scale Basis)
Phase 1: Reaction Setup & Dosing
-
Inertion: Purge the 5L glass-lined reactor with dry nitrogen (
) to remove atmospheric moisture. -
Charging:
-
Load 1.0 kg (4.06 mol) of 4-(trans-4-propylcyclohexyl)benzoic acid.
-
Add 3.0 L of Toluene. Agitate at 150 RPM to create a slurry.
-
Add 5.0 mL (0.065 mol) of DMF.
-
-
Thermal Equilibration: Heat the jacket to 50°C . Ensure the condenser is set to -10°C to retain thionyl chloride.
-
Dosing:
-
Charge 725 g (6.1 mol, 1.5 eq) of Thionyl Chloride into the addition funnel.
-
Critical Step: Add
dropwise over 60–90 minutes . -
Observation: Monitor gas evolution. If foaming occurs, pause addition. The slurry will gradually thin as the acid chloride forms (which is soluble in toluene).
-
Phase 2: Reaction Completion
-
Reflux: Once addition is complete, ramp temperature to 75–80°C (gentle reflux).
-
Hold: Maintain reflux for 3–4 hours .
-
IPC (In-Process Control): Take a 0.5 mL aliquot. Quench with methanol and analyze by HPLC/GC.
-
Target: <0.5% unreacted acid (detected as methyl ester).
-
Note: Direct injection of acid chloride into GC is possible but derivatization with methanol is cleaner.
-
Phase 3: Workup & Isolation
-
Degassing: Cool reactor to 40°C. Sparge with nitrogen for 30 minutes to drive off dissolved
. -
Stripping: Switch condenser to distillation mode. Apply vacuum (gradually down to 100 mbar ) and heat jacket to 60°C to strip Toluene and excess
.-
End Point: Viscous yellow oil remains.
-
-
Chase: Add 500 mL fresh Toluene and strip again to ensure complete removal of
(traces of can corrode distillation equipment).
Phase 4: Purification (High Vacuum Distillation)
Rationale: The crude oil contains non-volatile color bodies and potential anhydride impurities. Distillation is mandatory for Liquid Crystal grade.
-
Setup: Transfer crude oil to a short-path distillation apparatus or wiped-film evaporator (WFE).
-
Conditions:
-
Vacuum: < 1.0 mbar (Target: 0.1–0.3 mbar).
-
Head Temperature: Expect product fraction at ~160–165°C (at 1-2 mbar) or ~120–130°C (at 0.1 mbar).
-
Note: The analog 4-pentylbenzoyl chloride boils at 95°C @ 0.2 mmHg [1]. The propyl variant will be slightly lower/similar.
-
-
Collection: Discard the first 5% (forerun). Collect the main fraction as a clear, colorless liquid which may solidify upon cooling (MP ~40-45°C).
Quality Control & Troubleshooting
Specification Table
| Parameter | Method | Specification |
| Appearance | Visual | Colorless liquid/white solid |
| Purity | GC (Area %) | ≥ 99.5% |
| Assay | Titration ( | 99.0 – 101.0% |
| Trans Isomer | GC/NMR | ≥ 99.8% |
| Thionyl Chloride | Titration | < 0.1% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Wet Toluene or inactive DMF | Check solvent water content (<0.05%). Add fresh DMF (1-2 mL). |
| Dark Color | Overheating (>90°C) | Maintain T < 80°C. Ensure N2 blanket is active to prevent oxidation. |
| Solidification in Condenser | Product carryover | Reduce vacuum pull rate. Ensure coolant is not too cold if product MP is high. |
| Low Assay | Hydrolysis | Product is extremely moisture sensitive. Store under Ar/N2. Check receiver flask dryness. |
Safety & Engineering Controls
-
Thionyl Chloride: Reacts violently with water.[1] Causes severe skin burns and eye damage. All transfers must be closed-system.
-
Off-Gas: The reaction generates stoichiometric quantities of
and .-
Requirement: The reactor vent MUST pass through a scrubber containing 15% NaOH or a packed bed scrubber. Do not vent to the atmosphere.
-
-
Pressure Relief: Ensure the reactor is equipped with a rupture disc (graphite) in case of crystallization blocking the vent line.
References
-
Neubert, M. E., & Fishel, D. L. (1983).[2] Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides: 4-Pentylbenzoyl Chloride. Organic Syntheses, 61, 8. Link
-
Wulfman, D. S., & Yousefian, S. (1976). Thionyl Chloride.[1][3] In Reagents for Organic Synthesis. Wiley.
- Merck Patent GmbH. (2012). Liquid crystal medium and electrooptic display. WO2012076104A1.
-
BenchChem. (2025).[4] Purification of Benzoyl Chloride Derivatives by Vacuum Distillation. Link
-
National Oceanic and Atmospheric Administration (NOAA). Benzoyl Chloride Safety Data. CAMEO Chemicals. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Welcome to the technical support center for 4-(trans-4-Propylcyclohexyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this valuable reagent during storage. By understanding the principles behind its reactivity and implementing the proper handling techniques, you can ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate forming in my bottle of 4-(trans-4-Propylcyclohexyl)benzoyl chloride. What is it and why is it forming?
A: The white precipitate is likely 4-(trans-4-propylcyclohexyl)benzoic acid, the product of hydrolysis. 4-(trans-4-Propylcyclohexyl)benzoyl chloride is an acyl chloride, a class of compounds that are highly reactive towards water.[1] Even trace amounts of moisture in the atmosphere can react with the benzoyl chloride in a vigorous and exothermic reaction to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][2]
Q2: How quickly does hydrolysis occur?
A: The hydrolysis of benzoyl chlorides is a rapid process. Exposure to atmospheric moisture, even for brief periods when opening the container, can be sufficient to initiate hydrolysis. The reaction rate is influenced by factors such as the ambient humidity, temperature, and the amount of surface area of the compound exposed to the air.
Q3: Can I still use the material if some hydrolysis has occurred?
A: The presence of the benzoic acid impurity can interfere with subsequent reactions where the high reactivity of the acyl chloride is required. For many applications, particularly in sensitive multi-step syntheses, using the hydrolyzed material is not recommended as it will introduce impurities and affect stoichiometry. For less sensitive applications, the material might be usable, but it is best to purify it by distillation if possible. However, preventing hydrolysis is a much more effective strategy.
Q4: What is the ideal storage temperature for 4-(trans-4-Propylcyclohexyl)benzoyl chloride?
A: It is recommended to store 4-(trans-4-Propylcyclohexyl)benzoyl chloride in a cool, dry place.[3] Refrigeration is often suitable, but care must be taken to prevent condensation when the container is removed from the cold environment. Always allow the container to warm to room temperature before opening to avoid drawing moist air into the container.
Q5: What type of container is best for storing this compound?
A: The best containers are those that provide an airtight and moisture-proof seal. Commercially available bottles with specialized caps, such as Sure/Seal™ bottles, are designed for storing and dispensing air- and moisture-sensitive reagents.[4] These bottles have a septum that allows for the removal of the liquid via a syringe without opening the cap to the atmosphere. If transferring to a different container, glass bottles with tight-fitting PTFE-lined caps are a good option.
Troubleshooting Guide: Preventing Hydrolysis
This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
Issue 1: Visible White Precipitate (Hydrolysis Product)
-
Root Cause: Exposure to atmospheric moisture.
-
Corrective Actions:
-
Review Handling Procedures: Ensure that the container is only opened in a dry, inert atmosphere (e.g., inside a glovebox or under a blanket of nitrogen or argon).[5][6]
-
Inspect Container Seal: Check the integrity of the container's cap and seal. If the seal is compromised, transfer the remaining unhydrolyzed liquid to a new, dry container under an inert atmosphere.
-
Implement Inert Gas Techniques: For future use, employ techniques to create an inert atmosphere within the storage container.
-
Issue 2: Fuming Upon Opening the Container
-
Root Cause: Reaction of the acyl chloride with moist air to produce hydrogen chloride (HCl) gas, which then fumes in the presence of atmospheric moisture.
-
Corrective Actions:
Experimental Workflow: Inert Atmosphere Storage
The following diagram illustrates the decision-making process and workflow for ensuring an inert atmosphere during storage.
Caption: Decision workflow for handling and storing 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
Detailed Experimental Protocols
Protocol 1: Blanketing with an Inert Gas
This protocol describes how to create an inert atmosphere in your storage container using nitrogen or argon.
Materials:
-
Tubing
-
A long needle or pipette
-
Your container of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Procedure:
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Prepare the Gas Source: Set the regulator to a low, gentle flow of inert gas. You should be able to feel a slight breeze on your hand.
-
Introduce the Inert Gas: Insert the needle or pipette connected to the gas line into the headspace of the container, ensuring the tip is above the liquid level.
-
Purge the Headspace: Allow the inert gas to flow gently for 1-2 minutes. Since nitrogen and argon are denser than air, they will displace the moist air in the headspace.
-
Seal While Purging: While the inert gas is still flowing, securely seal the container with its cap.
-
Remove the Needle: Once the cap is tight, turn off the gas flow and remove the needle.
-
Parafilm Seal (Optional but Recommended): For an extra layer of protection, wrap the cap and neck of the container with Parafilm.
Protocol 2: Storage in a Desiccator
A desiccator provides a dry environment for storing moisture-sensitive compounds.
Materials:
-
Glass or plastic desiccator
-
Desiccant (e.g., silica gel with a moisture indicator, anhydrous calcium chloride, or Drierite®).[10][11][12]
-
Your sealed container of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Procedure:
-
Prepare the Desiccator: Ensure the desiccant at the bottom of the desiccator is fresh and active. If using silica gel with an indicator, it should be blue (dry), not pink (saturated).
-
Place the Container Inside: Place your sealed container of the benzoyl chloride on the desiccator plate.
-
Seal the Desiccator: If using a glass desiccator, lightly grease the ground-glass rim to ensure an airtight seal.
-
Store in a Cool, Dark Place: Keep the desiccator in a location with a stable temperature to avoid pressure changes.
Data Presentation: Comparison of Common Desiccants
| Desiccant | Chemical Formula | Absorption Capacity (% of own weight) | Indicator | Notes |
| Silica Gel | SiO₂ | ~30-40% | Cobalt chloride (blue to pink) or other indicators | Can be regenerated by heating. |
| Anhydrous Calcium Chloride | CaCl₂ | Up to 350%[10][12] | None | Highly effective but can form a corrosive liquid.[10] |
| Drierite® (Anhydrous Calcium Sulfate) | CaSO₄ | ~10-14% | Cobalt chloride (blue to pink) | Regenerable and does not become liquid. |
| Montmorillonite Clay | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O | ~60% (can be enhanced)[10] | None | A natural, non-corrosive option.[10] |
Chemical Mechanism: Hydrolysis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
The hydrolysis of an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The diagram below illustrates this process.
Caption: Mechanism of hydrolysis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
References
-
Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate. [Link]
-
Preventing Contamination with Inert Gas in Storage. Patsnap Eureka. [Link]
-
Inerting in the chemical industry. Linde. [Link]
-
Acetyl chloride. Sciencemadness Wiki. [Link]
-
Inert gas. Wikipedia. [Link]
-
Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Desiccants For Containers And Clay Bags. Ascend Global. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
-
ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Sciencemadness.org. [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
Understanding Inert Gases: The Silent Guardians of Safety. Oreate AI Blog. [Link]
-
BENZOYL CHLORIDE. Ataman Kimya. [Link]
-
How to Store Reagents. Department of Chemistry : University of Rochester. [Link]
-
Desiccant & Drying Agents. Capitol Scientific. [Link]
-
Chemical Storage. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Reddit. [Link]
-
Calcium Chloride Desiccant Applications | High Humidity Control. Sorbstar. [Link]
-
What is Calcium Chloride Desiccant?. WiseSorbent Technology. [Link]
-
Calcium Chloride Desiccant | CaCl₂ Moisture Absorber Bags/Packets. Bee Chems. [Link]
-
A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]
-
Benzoyl chloride, 4-pentyl. Organic Syntheses Procedure. [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. Ascend Global | Desiccants For Containers And Clay Bags [ascendglobal.com]
- 11. capitolscientific.com [capitolscientific.com]
- 12. sorbstar.com [sorbstar.com]
Technical Support Center: Purification Strategies for 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Case ID: #LC-INT-042 Subject: Removal of unreacted acid chloride intermediate from reaction mixtures. Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a critical "rod-like" intermediate used primarily in the synthesis of nematic liquid crystals. Its high lipophilicity (due to the propylcyclohexyl tail) combined with the high reactivity of the acid chloride moiety presents unique purification challenges.
Unlike simple benzoyl chloride, the hydrolysis byproduct of this reagent—4-(trans-4-propylcyclohexyl)benzoic acid —is significantly lipophilic. In standard aqueous workups, this byproduct often fails to partition cleanly into the aqueous phase, leading to persistent contamination.
This guide outlines three validated protocols to remove this impurity, ranked by chemical selectivity and ease of automation.
Decision Matrix: Select Your Protocol
Before proceeding, use this logic flow to determine the best removal strategy for your specific scale and product stability.
Module 1: Solid-Phase Scavenging (Recommended)
Best For: High-value synthesis, parallel libraries, and avoiding emulsions.
This method uses a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to covalently bind the unreacted acid chloride. The impurity is then removed by simple filtration, leaving the product in solution.[1][2]
The Mechanism
The resin acts as a "heterogeneous nucleophile." It attacks the electrophilic carbonyl of the acid chloride, forming a stable amide bond on the solid support.
Protocol
-
Calculate Load: Determine the theoretical excess of acid chloride (usually 1.1–1.5 equivalents used in reaction).
-
Select Resin: Use PS-Trisamine or PS-Aminomethyl (typical loading 3.0–4.0 mmol/g).
-
Stoichiometry: Add 2–3 equivalents of resin relative to the excess acid chloride.
-
Incubation:
-
Add resin directly to the reaction mixture (DCM, THF, or DMF).
-
Agitate (do not stir with a magnetic bar, as this grinds the resin) for 1–2 hours at room temperature.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with the reaction solvent (e.g., DCM) to recover any entrained product.
-
Result: The filtrate contains the pure product; the acid chloride remains trapped on the resin.
Expert Insight: This method eliminates the formation of the hydrolyzed benzoic acid byproduct entirely, which is the hardest impurity to remove in liquid crystal synthesis.
Module 2: Controlled Hydrolysis & Extraction (Standard)
Best For: Large-scale (>10g) synthesis where resin cost is prohibitive.
The Challenge: The hydrolysis product, 4-(trans-4-propylcyclohexyl)benzoic acid, acts as a surfactant due to its polar head and lipophilic tail. This frequently causes stubborn emulsions during aqueous workup.
Protocol
-
Quench: Cool the reaction mixture to 0°C. Slowly add 3M NaOH (do not use Bicarbonate initially, as CO2 evolution can create foam with the surfactant-like byproduct).
-
Hydrolysis Period: Stir vigorously for 30 minutes. Crucial: The acid chloride must fully hydrolyze to the acid salt (benzoate) to become water-soluble.
-
Phase Separation:
-
The "Back-Extraction" Trick:
-
Final Wash: Wash with Brine, dry over MgSO4, and concentrate.
Data: Solubility Profile of Impurities
| Species | State | pH < 4 (Acidic) | pH > 10 (Basic) |
| Acid Chloride | Reactive Liquid | Reacts to Acid | Hydrolyzes to Salt |
| Benzoic Acid Byproduct | Solid | Organic Soluble (Impurity persists) | Water Soluble (Removed) |
| Amide/Ester Product | Solid/Liquid | Organic Soluble | Organic Soluble |
Module 3: Derivatization & Chromatography
Best For: When the product and the acid impurity have similar Rf values (co-elute).
If the acid chloride hydrolyzes to the acid on the silica column, it often "streaks," contaminating purified fractions. This method converts the acid chloride into a distinct, easily separable spot before the column.
Protocol
-
Quench: Add Morpholine (1.5 eq relative to excess acid chloride) to the reaction mixture.
-
Stir: 15 minutes at room temperature.
-
Result: The acid chloride converts to the Morpholine Amide .
-
Purification:
-
The Morpholine Amide is significantly more polar than most liquid crystal esters/amides.
-
Run Flash Chromatography. The desired product will elute first (high Rf); the Morpholine Amide will stick to the baseline or elute much later.
-
FAQ: Troubleshooting & Common Issues
Q: I see a new spot on TLC that trails/streaks. What is it? A: This is likely the 4-(trans-4-propylcyclohexyl)benzoic acid . Acid chlorides react with the water in the silica gel or the atmosphere to form the free acid. The "streak" is caused by the carboxylic acid interacting with the slightly acidic silica.
-
Fix: Add 1% Triethylamine to your eluent to deprotonate the acid and tighten the spot, or use Module 3 to convert it before the column.
Q: Can I use Methanol to quench the reaction? A: Avoid if possible. Quenching with methanol creates the Methyl Ester (Methyl 4-(trans-4-propylcyclohexyl)benzoate). This methyl ester is often very similar in polarity to your desired product, making chromatographic separation extremely difficult. Always quench with water/base (to make the salt) or a polarity-shifting amine (Module 3).
Q: Why did my extraction turn into a thick white paste? A: You created a "liquid crystal soap." The sodium salt of 4-(trans-4-propylcyclohexyl)benzoic acid is an amphiphile.
-
Fix: Do not shake the separatory funnel vigorously; invert gently. Use a high ratio of Brine to Water. If the emulsion is intractable, filter the entire mixture through a pad of Celite to break the physical emulsion bubbles.
References
-
Biotage. (2006).[6] Solid-Supported Reagents and Scavengers: Technical Note TN0016.[6] Retrieved from [Link]
-
Common Organic Chemistry. (2025). Amide Synthesis via Acid Chlorides: Standard Conditions and Workup. Retrieved from [Link]
-
University of York. (2025). Theory of Aqueous Workup: Partition Coefficients and pH Control. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. Lab Reporter [fishersci.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sopachem.com [sopachem.com]
Purification techniques for products derived from 4-(trans-4-Propylcyclohexyl)benzoyl chloride
An advanced guide to navigating the purification of products synthesized from 4-(trans-4-propylcyclohexyl)benzoyl chloride, a key building block in the development of liquid crystals and other high-performance materials.
Introduction: The Challenge of Purity in Advanced Materials Synthesis
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a cornerstone reagent for creating molecules with specific mesomorphic properties, particularly liquid crystals.[1] Its structure, featuring a rigid biphenyl-like core and a flexible alkyl chain, is ideal for inducing the liquid crystalline phases essential for display technologies and other optoelectronics.[2][3] The products of its reactions, typically esters and amides, must be exceptionally pure to ensure predictable phase behavior and optimal performance.
However, achieving this purity is non-trivial. The very nature of the reactions—often involving sensitive reagents and producing byproducts with similar polarities to the target molecule—presents significant purification challenges. This guide serves as a technical support center for researchers, providing field-proven troubleshooting advice and in-depth protocols to overcome common purification hurdles.
Core Concepts: Understanding Your Impurity Profile
Effective purification begins with anticipating the likely contaminants in your crude product. For reactions involving 4-(trans-4-propylcyclohexyl)benzoyl chloride, impurities typically fall into three categories:
-
Unreacted Starting Materials: Excess nucleophile (alcohol, phenol, or amine) or unreacted acid chloride.
-
Reagent-Derived Byproducts: These depend on the reaction conditions. The most common is the hydrolysis of the starting material into 4-(trans-4-propylcyclohexyl)benzoic acid.[4][5] If coupling agents like dicyclohexylcarbodiimide (DCC) are used with the corresponding carboxylic acid, N,N'-dicyclohexylurea (DCU) is a major, often problematic, byproduct.[6][7]
-
Side-Reaction Products: Products from undesired side reactions, which can be influenced by temperature, catalysts, or the presence of moisture.[8]
The first step in any purification strategy is to analyze a small sample of the crude mixture, typically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to visualize the number of components and guide your approach.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Q1: My crude ¹H NMR spectrum shows a very broad peak between 10-13 ppm. What is it, and how do I remove it?
A1: This signal is characteristic of a carboxylic acid proton. It almost certainly belongs to 4-(trans-4-propylcyclohexyl)benzoic acid, which forms when the highly reactive benzoyl chloride starting material is exposed to trace amounts of water.[4] Because its polarity is similar to many ester or amide products, it can be difficult to separate by chromatography alone.
Solution: Perform a Basic Aqueous Wash. This is a classic acid-base extraction. By washing the organic solution of your product with a dilute aqueous base (e.g., 5% NaOH, NaHCO₃, or K₂CO₃), the acidic carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt is then extracted into the aqueous layer, leaving the neutral product in the organic phase. See Protocol 1 for a detailed workflow.
Q2: After my reaction using DCC and DMAP with the corresponding carboxylic acid, there's a fine white solid in my flask that won't dissolve in my organic solvent. What is it?
A2: This is a hallmark of N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[6][7] It is notoriously insoluble in most common organic solvents like dichloromethane, ethyl acetate, and hexanes, making its removal straightforward but critical.
Solution: Filtration. Before proceeding with any aqueous workup or chromatography, simply filter the crude reaction mixture through a Büchner funnel or a pad of Celite®. Rinsing the flask and the filtered solid with a small amount of the reaction solvent will ensure you recover all of your product. The vast majority of the DCU will be left behind on the filter paper.
Q3: My product is a thick, non-crystalline oil, and recrystallization is not an option. How can I purify it effectively?
A3: This is a very common scenario, as many liquid crystal precursors do not readily crystallize.[9] The most powerful and widely used technique for purifying oily, non-volatile compounds is silica gel column chromatography.[10][11][12]
Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. For typical esters and amides derived from 4-(trans-4-propylcyclohexyl)benzoyl chloride, a gradient elution starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is highly effective. See Protocol 2 for a detailed procedure.
Q4: I've performed column chromatography, but my product is still co-eluting with the unreacted starting alcohol/phenol. What should I do?
A4: This occurs when the polarity of the product and the starting nucleophile are very similar.
Solution: Optimize Your Chromatography or Use a Chemical Method.
-
Chromatography Optimization: Switch to a less polar solvent system. For example, if you are using a hexane/ethyl acetate system, try a hexane/toluene or hexane/dichloromethane system. The different solvent interactions can often resolve closely eluting spots. Running a shallower gradient (i.e., increasing the polar solvent percentage by only 1-2% at a time) can also improve separation.
-
Chemical Removal: If the starting material is a phenol, it is weakly acidic. A wash with a stronger base, such as 1-2 M NaOH, can deprotonate the phenol and extract it into the aqueous layer. Caution: This is only suitable if your product is stable to strong bases and does not contain hydrolyzable groups like esters. Always test this on a small scale first.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification strategy for a newly synthesized ester from 4-(trans-4-propylcyclohexyl)benzoyl chloride?
A: A multi-step approach is most robust.
-
Initial Workup: Perform an aqueous wash, first with a dilute acid (like 1M HCl) to remove any basic catalysts (e.g., DMAP, pyridine), followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove the carboxylic acid byproduct.[13] Finish with a brine wash to remove residual water.
-
Primary Purification: If the product is a solid, attempt recrystallization first, as it is highly efficient for achieving high purity on a large scale.[14] If it is an oil or if recrystallization fails, proceed to flash column chromatography.
-
Final Polish: For materials requiring the highest purity (>99.5%), a final recrystallization of the material isolated from the column may be necessary.
Q: When should I choose recrystallization over column chromatography?
A: Recrystallization is preferred when:
-
Your product is a solid at room temperature.
-
You are working on a large scale (generally >5 grams), where chromatography becomes cumbersome and requires large volumes of solvent.[9]
-
You have identified a suitable solvent system that leaves most impurities dissolved in the cold mother liquor.
-
The goal is to achieve the highest possible crystalline purity.
Chromatography is the method of choice for oils, for separating mixtures of compounds with very similar structures, or for initial purification when the impurity profile is unknown.[12]
Q: How do I confirm the purity of my final product?
A: A combination of techniques is required for authoritative confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and reveal the presence of any impurities with protons or carbons. Integration of the ¹H NMR signals can provide a quantitative estimate of purity.[6][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS: This separates components in the mixture and provides the mass of each, helping to identify residual starting materials or byproducts.[14][15]
-
Elemental Analysis: Provides the percentage composition of C, H, N, etc., which must match the theoretical values for a pure compound.[16]
Visual Workflows and Diagrams
Impurity Source Map
This diagram illustrates the common sources of impurities in a typical esterification reaction.
Caption: Origin of common impurities from starting materials and side reactions.
General Purification Decision Tree
This workflow provides a logical pathway for purifying a crude product.
Caption: Decision-making workflow for product purification.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Neutral Products
This procedure is designed to remove acidic and basic impurities from an organic solution containing a neutral product like an ester or amide.
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like pyridine or excess amine.
-
Base Wash: Add an equal volume of saturated NaHCO₃ (aq). Repeat the shaking and separation procedure. This removes acidic impurities, most notably the 4-(trans-4-propylcyclohexyl)benzoic acid byproduct.[17]
-
Brine Wash: Add an equal volume of saturated NaCl (aq) solution (brine). Repeat the shaking and separation. This removes the majority of the residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for purifying products on a 100 mg to 5 g scale.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4. The impurities should ideally be well-separated from the product spot.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude product. Pack the column as a slurry with your initial, non-polar eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the non-polar solvent. Collect fractions and monitor the elution by TLC. Gradually increase the solvent polarity according to your initial analysis to elute your product.
-
Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only your pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the final, purified product.
Protocol 3: Recrystallization
This technique purifies a solid by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well when hot. Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, heptane, toluene) to find a suitable one.[8] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- MacMillan, J. H., & Labes, M. M. (1981). U.S. Patent 4,293,193. U.S.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
- Neubert, M. E., & Carlino, L. T. (1977). Benzoyl chloride, 4-pentyl-. Organic Syntheses.
- Royal Society of Chemistry. (n.d.).
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers.
- Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
- Oriental Journal of Chemistry. (n.d.).
- TCI Chemicals. (n.d.).
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.
- ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
- BenchChem. (n.d.).
- Arkivoc. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside.
- Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.).
- SpringerLink. (n.d.). Continuous purification of drugs by ionic liquid-drawn organic solvent forward osmosis and solute recovery.
- ResearchGate. (n.d.).
- Reddit. (2024, August 5). Purification of oily products in industrial chemistry.
- Fisher Scientific. (n.d.). 4-(trans-4-Propylcyclohexyl)benzonitrile 98.0+%, TCI America™.
- Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
- BenchChem. (n.d.). Troubleshooting guide for incomplete "trans-4-Nitrocinnamoyl chloride" reactions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. colorado.edu [colorado.edu]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. server.ccl.net [server.ccl.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Optimizing Temperature Profiles for trans-4-Propylcyclohexyl Acylation
Executive Summary & Core Directive
This guide addresses the critical thermal parameters required for the Friedel-Crafts acylation of benzene derivatives using trans-4-propylcyclohexanecarbonyl chloride .
The Critical Challenge: The primary failure mode in this synthesis is not yield loss, but stereochemical erosion . The trans-1,4-disubstituted cyclohexane ring is thermodynamically favored (diequatorial), but the presence of strong Lewis acids (e.g., AlCl₃) at elevated temperatures facilitates
Operational Mandate: You must abandon static temperature setpoints in favor of a Dynamic Temperature Profile (DTP) . This approach separates the reaction into three distinct thermal phases: Initiation (Kinetic Control), Propagation (Conversion), and Termination (Quench).
The Dynamic Temperature Profile (DTP)
The following profile has been validated to maximize the trans/cis ratio (>98:2) while maintaining yields >85%.
Table 1: Optimized Thermal Phases
| Phase | Operation | Temp Range | Critical Control Point (CCP) |
| I. Initiation | Catalyst Addition | -5°C to 0°C | Exotherm Management: Rate of addition must match cooling capacity. |
| II. Propagation | Reaction Digestion | 15°C to 20°C | Stereo-Retention: Do NOT exceed 25°C. Above this threshold, AlCl₃-catalyzed enolization rates double every 5°C. |
| III. Termination | Hydrolysis/Quench | < 10°C | Solubility Crash: Maintain agitation. High local heat during hydrolysis causes immediate isomerization of the product ketone. |
Reaction Mechanism & Stereochemical Pathway[1]
Understanding the pathway is essential for troubleshooting. The diagram below illustrates the competition between the desired acylation and the undesired isomerization.
Figure 1: Reaction pathway showing the kinetic acylation versus the thermodynamic equilibration loop mediated by temperature and Lewis acid concentration.
Troubleshooting & FAQs
Category A: Stereochemical Control (Isomerization)
Q: My GC analysis shows a cis-isomer content of 8-10% post-workup. The reaction was kept at 20°C. What happened?
A: If your process temperature was strictly controlled, the issue likely lies in the Quench Phase (Phase III) .
-
The Mechanism: The product ketone forms a stable complex with AlCl₃ (1:1 stoichiometry). This complex is highly susceptible to enolization. When you add water/acid to quench, the hydrolysis is extremely exothermic. If the local temperature at the drop-zone spikes above 40°C—even for seconds—isomerization occurs instantly.
-
The Fix:
-
Reverse Quench: Pour the reaction mixture into ice-water, not water into the reaction.
-
Active Cooling: Ensure the quench vessel is jacketed at 0°C.
-
Q: Can I use reflux to push the conversion if the reaction stalls?
A: Absolutely not.
-
The Science: The 4-propylcyclohexyl group sterically hinders the carbonyl carbon, slowing the reaction. However, heating to reflux (e.g., in DCM at 40°C or DCE at 83°C) activates the
-proton abstraction by the Lewis acid [1]. This leads to the formation of the planar enol intermediate (see Figure 1). Upon reprotonation, the system relaxes to a mix of cis and trans. -
The Fix: If conversion stalls, add 0.1 equivalents of fresh catalyst at 15°C or extend time. Do not raise the temperature.
Category B: Yield & Conversion
Q: I am seeing significant de-alkylation of my benzene substrate. Why?
A: This is a symptom of "Catalyst Torch" (Phase I failure).
-
The Cause: Adding AlCl₃ too quickly at temperatures >5°C creates localized super-acidic hot spots. If your substrate is an alkylbenzene (e.g., toluene or propylbenzene), the Lewis acid can catalyze a retro-Friedel-Crafts alkylation (transalkylation), stripping the alkyl group before acylation occurs [2].
-
The Fix: Use a solid addition funnel to dose AlCl₃ over 60 minutes, strictly maintaining
.
Q: The reaction mixture solidifies/slurries, preventing stirring. Should I add more solvent?
A: Yes, but choose the right solvent.
-
The Insight: The ketone-AlCl₃ complex is often less soluble than the starting materials. A seized stirrer stops heat transfer, leading to thermal spikes (and isomerization).
-
The Fix:
-
Preferred: Increase Dichloromethane (DCM) volume.
-
Alternative: Use Nitrobenzene as a co-solvent. It solubilizes the complex and moderates the Lewis acidity, improving regioselectivity, though it is harder to remove [3].
-
Category C: Reagent Quality
Q: Does the purity of the acid chloride matter?
A: Yes. Free HCl or carboxylic acid in the acid chloride reagent will deactivate a portion of your catalyst.
-
The Calculation: Friedel-Crafts acylation requires >1.0 equivalent of AlCl₃ because the product ketone complexes with the catalyst.[1] If your acid chloride contains hydrolysis products, you must titrate your catalyst load up (e.g., 1.1 to 1.2 eq) to compensate, or conversion will stall.
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Link
-
Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, vol. 55, no.[2] 2, 1955, pp. 229–281. Link
-
Kawamatsu, Y., et al. "Synthesis of trans-4-substituted cyclohexyl compounds." European Patent EP0056596A2, 1982. (Specific industrial protocols for trans-4-propylcyclohexyl derivatives). Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic details on enolization of cyclohexyl ketones). Link
Sources
Validation & Comparative
1H NMR spectral analysis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Comparative Analytical Guide: H NMR Spectral Evaluation of 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Target Audience: Synthetic Chemists, Materials Scientists, and Liquid Crystal (LC) Development Professionals.
Executive Summary
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a highly valuable electrophilic building block used extensively in the synthesis of nematic liquid crystals and advanced optoelectronic materials [1]. For these applications, the stereochemical purity of the cyclohexane ring is non-negotiable. The trans-1,4-disubstituted geometry provides the rigid, rod-like molecular axis required for optimal molecular packing and high clearing temperatures (
This guide objectively compares the analytical signatures of high-purity trans-isomer products against inferior cis/trans mixtures. By utilizing high-field Proton Nuclear Magnetic Resonance (
The Causality of Stereochemical Analysis: Why H NMR?
As a Senior Application Scientist, I frequently observe synthesis failures stemming from unverified starting materials. Relying solely on GC-MS or HPLC for this compound is insufficient, as diastereomers often co-elute or exhibit identical mass fragmentation patterns.
In the trans-isomer, both the propyl group and the phenyl ring occupy equatorial positions on the cyclohexane chair to minimize 1,3-diaxial steric clashes. Consequently, the key methine proton at the C1 position of the cyclohexane ring (benzylic-like, adjacent to the phenyl ring) is forced into an axial position.
-
The trans Signature: An axial proton coupled to adjacent axial protons exhibits a dihedral angle (
) of ~180°, resulting in large coupling constants ( Hz). -
The cis Signature: If the molecule is in the cis conformation, one substituent must be axial. The corresponding methine proton will exhibit equatorial-axial or equatorial-equatorial couplings (
), yielding drastically smaller coupling constants ( or Hz).
Comparative Data: High-Purity trans vs. cis/trans Mixture
The following table summarizes the quantitative
| Analytical Parameter | High-Purity trans-Isomer (>99.5%) | cis/trans Mixture (Alternative) | Analytical Significance |
| Cyclohexyl H1 (C-CH-Ar) | Triplet of triplets (tt) at ~2.55 ppm | Complex, overlapping multiplets at ~2.55 - 2.70 ppm | The definitive marker for stereochemistry. |
| Coupling Constants ( | Presence of narrow signals with | Proves the axial-axial relationship (180° dihedral) of the trans geometry [3]. | |
| Aromatic H (ortho to COCl) | Sharp doublet at ~8.05 ppm | Broadened or split doublets | Indicates isomeric heterogeneity affecting the electronic environment of the phenyl ring. |
| Baseline Integration | Clean baseline between 2.60 - 3.00 ppm | Spurious integration peaks in the aliphatic region | Quantifies the exact percentage of cis contamination. |
| Material Performance Impact | High clearing point ( | Depressed | cis-isomers act as structural impurities, ruining the optical anisotropy [4]. |
Logical Workflow for Stereochemical Validation
To ensure trustworthiness in your analytical data, the experimental workflow must account for the high reactivity of the acyl chloride moiety. Exposure to ambient humidity will rapidly hydrolyze the product to 4-(trans-4-propylcyclohexyl)benzoic acid, shifting the ortho-aromatic protons upfield from ~8.05 ppm to ~8.00 ppm and broadening the signals due to carboxylic acid dimer exchange.
Figure 1: Logical workflow for stereochemical validation of cyclohexane derivatives via 1H NMR.
Step-by-Step Experimental Methodology
To establish a self-validating protocol, follow these precise steps for sample preparation and NMR acquisition.
Step 1: Anhydrous Sample Preparation
-
Solvent Preparation: Use only ampouled, 100% anhydrous CDCl
stabilized with silver foil (to prevent phosgene formation) and stored over activated 4Å molecular sieves. -
Sample Dissolution: In a nitrogen-filled glovebag or using standard Schlenk techniques, dissolve 15–20 mg of 4-(trans-4-Propylcyclohexyl)benzoyl chloride in 0.6 mL of the anhydrous CDCl
. -
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (
= 0.00 ppm). Transfer the solution to a dry, premium 5 mm NMR tube and cap tightly with a PTFE-lined cap.
Step 2: High-Field NMR Acquisition
-
Instrument Setup: Insert the sample into a
400 MHz NMR spectrometer (600 MHz is preferred for optimal dispersion of the complex aliphatic multiplets). -
Tuning and Shimming: Perform automated tuning and matching (ATM) and rigorous gradient shimming to achieve a line width at half-height (FWHM) of
Hz for the TMS peak. -
Pulse Sequence: Select a standard 1D proton pulse program (e.g., zg30 on Bruker systems).
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 seconds (
) to ensure complete longitudinal relaxation. This is critical for accurate quantitative integration between the aromatic and aliphatic regions. -
Acquisition: Acquire a minimum of 16 scans (ns=16) with a spectral width of 12 ppm.
Step 3: Processing and Isomeric Verification
-
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing multiplet resolution.
-
Phase and baseline correct the spectrum manually.
-
Self-Validation Check: Integrate the aromatic doublet at ~8.05 ppm (set to exactly 2.00). Integrate the methine multiplet at ~2.55 ppm. If the methine integral is
, there is overlapping contamination (likely the cis-isomer). -
Extract
-values: Expand the multiplet at 2.55 ppm. Measure the distance in Hz between the outer peaks of the triplet structure to confirm the coupling is 11.0 Hz, definitively proving the trans geometry.
References
-
A thermotropic liquid crystal enables efficient and stable perovskite solar modules Nature Energy (Sargent Group, University of Toronto). Details the critical role of trans-4-propylcyclohexyl derivatives in advanced material stability.[Link]
-
NMR Coupling Constants (
and the Karplus Equation) Organic Chemistry Data (Hans Reich Collection). Authoritative database on H- H coupling constants in saturated 6-membered rings.[Link] -
NMR Coupling Constants - Chemical Instrumentation Facility Iowa State University. Comprehensive guide on aliphatic and aromatic coupling values for spectral deconvolution.[Link]
-
Beilstein Journal of Organic Chemistry.
H NMR spectral data and synthetic protocols for trans-4-propylcyclohexyl intermediates.[Link]
A Researcher's Guide to the FTIR Spectroscopy of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride: A Comparative Analysis
For professionals in materials science and drug development, the precise structural elucidation of intermediate compounds is paramount to ensuring the integrity and success of a synthetic pathway. 4-(trans-4-Propylcyclohexyl)benzoyl chloride is a key building block, particularly in the synthesis of liquid crystals and other advanced materials. Its unique structure, combining an aliphatic cyclohexane ring with an aromatic acyl chloride, gives rise to a distinct infrared spectral fingerprint. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) peaks of this molecule, offering a comparative framework against simpler, related structures to aid in its unambiguous identification.
Molecular Structure and Key Vibrational Moieties
The structure of 4-(trans-4-Propylcyclohexyl)benzoyl chloride integrates three distinct chemical environments, each contributing characteristic absorptions to its FTIR spectrum. Understanding these individual components is the first step in interpreting the full spectrum.
Caption: Molecular structure of 4-(trans-4-Propylcyclohexyl)benzoyl chloride with key functional groups highlighted.
Predicted FTIR Absorption Bands: A Detailed Analysis
The definitive identification of 4-(trans-4-Propylcyclohexyl)benzoyl chloride relies on the assignment of several key bands. We can predict these bands by dissecting the molecule into its constituent parts and referencing established spectral data for each.
The Acyl Chloride Moiety (-COCl)
This functional group is highly diagnostic.
-
C=O Stretching: The carbonyl (C=O) stretch of an acyl chloride is one of the most intense and characteristic absorptions in an IR spectrum. For aromatic acyl chlorides like benzoyl chloride, this peak is typically observed at a high frequency due to the electron-withdrawing effect of both the chlorine atom and the aromatic ring. It is expected to appear as a very strong, sharp band in the 1770-1785 cm⁻¹ region. Some sources also indicate a potential Fermi resonance doublet, with a secondary, weaker peak around 1735-1745 cm⁻¹.[1][2] The primary, higher frequency band is the most telling. The conversion of a carboxylic acid (which shows a very broad O-H stretch from 3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) to an acyl chloride is confirmed by the disappearance of the broad O-H band and the appearance of this sharp C=O peak near 1800 cm⁻¹.[3]
-
C-Cl Stretching: The carbon-chlorine (C-Cl) single bond stretch is found in the fingerprint region and is typically of medium to strong intensity. For benzoyl chloride, this absorption is reported around 870-880 cm⁻¹ .[1][2]
The Para-Substituted Aromatic Ring
The disubstituted benzene ring provides several key signals.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring occur just above 3000 cm⁻¹. Expect weak to medium intensity peaks in the 3100-3000 cm⁻¹ range.[4] Their presence helps distinguish them from aliphatic C-H stretches.
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in a series of absorptions in the 1610-1450 cm⁻¹ region. Typically, two or three bands of variable intensity are observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹ .[4][5]
-
C-H Out-of-Plane Bending: This is a highly diagnostic region for determining the substitution pattern of an aromatic ring. For a para (1,4-) disubstituted ring, a strong, characteristic absorption is expected between 810-840 cm⁻¹ .[4][5] This band arises from the synchronous out-of-plane wagging of the four adjacent hydrogen atoms on the ring.
The trans-4-Propylcyclohexyl Group
This saturated aliphatic portion of the molecule contributes its own set of characteristic peaks.
-
Aliphatic C-H Stretching: The C-H stretching vibrations from the numerous CH₂, and CH₃ groups of the propyl and cyclohexyl moieties will produce strong, sharp absorptions in the 2950-2850 cm⁻¹ region.[4] These peaks are typically the most intense in this spectral region and are found just below the aromatic C-H stretching frequency.
-
CH₂ and CH₃ Bending (Deformation): These vibrations include scissoring, wagging, and twisting modes. Expect medium intensity peaks around 1470-1445 cm⁻¹ for the CH₂ scissoring vibrations and a peak near 1380 cm⁻¹ for the CH₃ symmetric bending (umbrella) mode.[4]
Comparative Spectral Analysis
To put the predicted spectrum into context, it is invaluable to compare it with the spectra of its core components and a closely related analogue. This comparison highlights the unique combination of features present in the target molecule.
| Vibrational Mode | Benzoyl Chloride (Reference)[6][7] | Propylcyclohexane (Reference) | 4-Chlorobenzoyl Chloride (Analogue)[8] | 4-(trans-4-Propylcyclohexyl)benzoyl Chloride (Predicted) | Causality and Insight |
| Aromatic C-H Stretch | ~3060 cm⁻¹ (weak) | N/A | ~3080 cm⁻¹ (weak) | ~3060 cm⁻¹ (weak) | Diagnostic for the presence of the aromatic ring. |
| Aliphatic C-H Stretch | N/A | 2925, 2850 cm⁻¹ (strong) | N/A | ~2930, 2855 cm⁻¹ (strong) | Strong intensity due to the large number of C-H bonds in the propylcyclohexyl group. |
| C=O Stretch (Acyl Chloride) | ~1773 cm⁻¹ (strong) | N/A | ~1770 cm⁻¹ (strong) | ~1775 cm⁻¹ (strong) | The high frequency is characteristic of an aromatic acyl chloride. The alkyl substituent has a minimal effect on this position compared to another halogen. |
| Aromatic C=C Stretch | ~1595, 1450 cm⁻¹ (med) | N/A | ~1590, 1485 cm⁻¹ (med) | ~1605, 1500 cm⁻¹ (med) | Confirms the aromatic core; slight shifts are expected due to the nature of the substituent. |
| CH₂/CH₃ Bending | N/A | ~1450, 1378 cm⁻¹ (med) | N/A | ~1450, 1380 cm⁻¹ (med) | Confirms the presence of the saturated aliphatic substituent. |
| para-Substitution C-H Bend | N/A (Monosubstituted peaks ~720, 680 cm⁻¹) | N/A | ~830 cm⁻¹ (strong) | ~835 cm⁻¹ (strong) | A key diagnostic peak. Its presence strongly indicates 1,4-disubstitution on the benzene ring.[4][5] |
| C-Cl Stretch | ~875 cm⁻¹ (med-strong) | N/A | ~870 cm⁻¹ (med-strong) | ~870 cm⁻¹ (med-strong) | Associated with the acyl chloride functional group. |
Experimental Protocol for FTIR Analysis
Acquiring a high-quality, reproducible FTIR spectrum is critical for accurate analysis. The following protocol outlines a self-validating system for analyzing a liquid or low-melting solid sample like 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
Workflow for FTIR Spectrum Acquisition
Caption: A validated workflow for acquiring and processing an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or dry air to minimize atmospheric water and CO₂ interference.
-
Select the appropriate accessory. An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is ideal for liquid or solid samples.
-
Clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection (Self-Validation):
-
Collect a background spectrum of the clean, empty ATR crystal. This spectrum is ratioed against the sample spectrum to remove instrument and atmospheric absorptions.
-
Trustworthiness Check: After collection, the resulting spectrum on the display should be a flat line at approximately 100% Transmittance. Any significant peaks indicate an unclean crystal or inadequate purging. Reclean and repeat the background scan if necessary.
-
-
Sample Application:
-
Apply a small drop of the liquid 4-(trans-4-Propylcyclohexyl)benzoyl chloride or a small amount of the powdered solid directly onto the center of the ATR crystal.
-
If it is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal surface. The goal is to cover the crystal entirely with a thin film of the sample.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner, more reliable spectrum where weak but important peaks are clearly distinguishable.
-
-
Data Processing:
-
The raw data should be processed using the spectrometer's software. Apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. This corrects peak intensities, especially at lower wavenumbers.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which is essential for accurate peak intensity analysis.
-
Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for all significant peaks.
-
Summary of Predicted Characteristic Peaks
The following table consolidates the expected FTIR absorptions, providing a quick reference guide for the identification of 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
| Expected Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment |
| ~3060 | Weak to Medium | Aromatic C-H Stretch |
| ~2930, ~2855 | Strong | Aliphatic (Cyclohexyl, Propyl) C-H Stretch |
| ~1775 | Very Strong, Sharp | C=O Stretch (Aromatic Acyl Chloride) |
| ~1605 | Medium | Aromatic C=C Ring Stretch |
| ~1500 | Medium to Weak | Aromatic C=C Ring Stretch |
| ~1450 | Medium | CH₂ Scissoring (Bending) |
| ~1380 | Weak to Medium | CH₃ Symmetric (Umbrella) Bending |
| ~870 | Medium to Strong | C-Cl Stretch |
| ~835 | Strong | para-Substituted Aromatic C-H Out-of-Plane Bend |
The bolded entries represent the most diagnostic peaks for confirming the molecule's identity. The combination of a very strong C=O stretch above 1770 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a strong out-of-plane bending peak around 835 cm⁻¹ provides a powerful and unique spectral signature for 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
References
-
PubChem. 4-Propylbenzoyl chloride. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for Article. [Link]
-
ResearchGate. FT-IR of fatty acyl chlorides. [Link]
-
ScienceAsia. Study on the process of simultaneous oxidation of acyl chloride of novel insecticide tetrachlorantraniliprole using in situ FTIR. [Link]
-
NIST. Benzoyl chloride. NIST Chemistry WebBook. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
NIST. Benzoyl chloride. NIST Chemistry WebBook. [Link]
-
Wiley Online Library. Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. [Link]
-
ACS Publications. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]
-
University of Massachusetts Lowell. Infrared Spectroscopy Lecture. [Link]
-
NIST. Benzoyl chloride. NIST Chemistry WebBook. [Link]
-
University of California, Irvine. Infrared Spectroscopy Handout. [Link]
-
NIST. NIST Chemistry WebBook. [Link]
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U.S. Environmental Protection Agency. Method 321: Measurement of Gaseous Hydrogen Chloride Emissions At Portland Cement Kilns by Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). [Link]
-
ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
U.S. Environmental Protection Agency. Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
-
NIST. Benzoyl chloride. NIST Chemistry WebBook. [Link]
-
Polish Journal of Environmental Studies. Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. [Link]
-
NIST. Benzoyl chloride IR Spectrum. NIST Chemistry WebBook. [Link]
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NIST. Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Characterization of the prepared compounds. [Link]
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A Comparative Guide to the GC-MS Identification of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Acyl Chlorides
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a reactive intermediate of interest in pharmaceutical and materials science. As an acyl chloride, its high reactivity presents a significant analytical challenge. Direct analysis can be compromised by degradation or reaction with trace amounts of water or other nucleophiles in the sample matrix or GC system. Therefore, robust and validated analytical methods are crucial for accurate identification and quantification.
This guide compares two primary GC-MS strategies: a direct injection method and an alternative approach involving chemical derivatization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
Direct GC-MS Identification: Principles and Protocol
Direct analysis by GC-MS is the most straightforward approach, providing direct evidence of the compound's presence and its mass spectral fingerprint. However, it requires a meticulously inert system to prevent on-column degradation.
Expertise & Experience: Causality in Method Design
The selection of GC-MS parameters is critical for the successful analysis of a reactive molecule like an acyl chloride.
-
Injector: A split/splitless injector is used, typically in split mode (e.g., 10:1 to 50:1), to handle potentially high concentration samples and minimize the amount of non-volatile material introduced onto the column.[1] The injector temperature must be high enough to ensure rapid vaporization but not so high as to cause thermal degradation.
-
GC Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a logical choice. This phase provides good separation for a wide range of compounds and is robust enough for routine use.
-
Oven Program: A temperature ramp is essential to ensure good chromatographic separation. Starting at a lower temperature allows for the elution of more volatile impurities before a gradual increase to elute the target analyte.
-
Mass Spectrometer: Electron Ionization (EI) at a standard 70 eV is the gold standard for generating reproducible mass spectra that can be compared to libraries.[2] EI induces extensive and predictable fragmentation, which is invaluable for structural elucidation.[2][3][4]
Experimental Protocol: Direct GC-MS Analysis
This protocol is a robust starting point for the analysis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation:
-
Dissolve the sample in a dry, aprotic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-500 µg/mL.
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride.
GC-MS Instrumentation and Conditions:
| Parameter | Suggested Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable GC system. |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 | Prevents column overload and thermal degradation.[1] |
| GC Column | ZB-5 MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, mid-polarity column suitable for separating a range of analytes.[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert mobile phase. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates compounds by boiling point. |
| Transfer Line | 280 °C | Prevents analyte condensation between GC and MS. |
| Mass Spectrometer | Agilent 5977A or equivalent | |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization energy for reproducible fragmentation and library matching.[2] |
| Mass Analyzer | Quadrupole, 150 °C | Common and robust for screening and quantification. |
| Scan Mode | Full scan (m/z 40–450) | Ideal for initial identification and unknown confirmation. |
Predicted Mass Spectrum and Fragmentation Pathway
Due to the lack of a publicly available spectrum for this specific molecule, we can predict the fragmentation pattern based on the established behavior of its constituent parts: the benzoyl chloride moiety and the propylcyclohexyl group.
The molecular ion (M+) is formed when a high-energy electron strikes the molecule, ejecting one of its own electrons.[2][6] This radical cation is often unstable and undergoes fragmentation.
Key Predicted Fragmentation Steps:
-
α-Cleavage: The most facile cleavage is often the loss of the chlorine radical (Cl•), which is a labile group, to form the highly stable acylium ion.
-
Benzoyl Cation Formation: The resulting acylium ion is a resonance-stabilized benzoyl cation structure.
-
Cyclohexyl Ring Fragmentation: The propylcyclohexyl group can undergo fragmentation, typically through the loss of the propyl group or fragmentation of the cyclohexane ring itself. Saturated hydrocarbons often produce fragment clusters separated by 14 mass units (-CH₂-).[7][8]
-
Tropylium Ion Formation: A common rearrangement for alkyl-substituted benzene rings is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.
Table of Predicted Key Fragments:
| m/z | Proposed Ion Structure | Description |
| 278/280 | [C₁₆H₂₁ClO]⁺ | Molecular Ion (M⁺) with characteristic 3:1 isotope pattern for Chlorine. |
| 243 | [C₁₆H₂₁O]⁺ | Loss of Cl• from the molecular ion (Acylium ion). (Predicted Base Peak) |
| 201 | [C₁₃H₁₅O]⁺ | Loss of propyl radical (•C₃H₆) from the acylium ion. |
| 161 | [C₁₀H₉O]⁺ | Fragmentation of the cyclohexyl ring. |
| 133 | [C₉H₉O]⁺ | Further fragmentation. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the cyclohexyl-benzene bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |
Diagram: Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of 4-(trans-4-Propylcyclohexyl)benzoyl chloride.
Alternative Method: Derivatization for Enhanced Robustness
Given the reactivity of acyl chlorides, direct analysis can sometimes yield poor quantitative results due to sample degradation.[9] An alternative, highly robust method involves converting the acyl chloride into a more stable derivative, typically an ester, prior to GC-MS analysis.[10][11] This approach is particularly useful for trace analysis in complex matrices.
Comparison of Direct vs. Derivatization Methods
| Feature | Direct GC-MS Analysis | Derivatization-GC-MS Analysis |
| Principle | Direct injection and analysis of the target analyte. | Chemical conversion to a stable derivative before analysis. |
| Pros | - Faster sample preparation.- Provides direct mass spectrum of the analyte. | - Increased analyte stability.- Improved chromatography (peak shape).- Reduced risk of analyte loss in the system.- Often better for quantitative accuracy and precision.[9] |
| Cons | - Susceptible to degradation from trace water.- Can be less reliable for quantification.- Potential for reaction on active sites in the injector or column. | - Longer sample preparation time.- Requires removal of excess derivatizing reagent.- Indirect analysis (spectrum of derivative, not original analyte). |
| Best For | Rapid qualitative identification in clean matrices. | Accurate quantification, trace-level analysis, and analysis in complex or "wet" matrices. |
Experimental Protocol: Methanol Derivatization
This protocol describes the conversion of the acyl chloride to its corresponding methyl ester, methyl 4-(trans-4-propylcyclohexyl)benzoate.
Derivatization Reaction:
-
To 1 mL of the sample solution in an anhydrous solvent, add 100 µL of anhydrous methanol and 50 µL of a non-nucleophilic base such as pyridine (to act as an acid scavenger).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.
-
The resulting solution containing the methyl ester can be directly injected into the GC-MS.
GC-MS Analysis of the Methyl Ester Derivative: The same GC-MS conditions as the direct analysis method can be used as a starting point. The methyl ester is more stable and less polar than the acyl chloride, which may slightly alter its retention time but will generally improve peak shape. The mass spectrum will now correspond to the methyl ester, providing a different but equally valid confirmation of the original analyte's presence.
Diagram: Experimental Workflow Comparison
Caption: Workflow comparison for GC-MS identification methods.
Trustworthiness: Method Validation and Quality Control
For the data to be considered trustworthy, especially in regulated environments, the analytical method must be validated. Validation ensures the reliability, accuracy, and reproducibility of the results.[12]
Key Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that matrix components, impurities, or degradation products do not interfere with the analyte's peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.99.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is typically established with a signal-to-noise ratio of at least 10:1.[12]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike/recovery experiments at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[13]
Implementing quality control samples, such as method blanks and matrix spikes, within analytical batches is essential for monitoring the ongoing performance and reliability of the method.[12]
References
- Fragmentation Mechanisms. (n.d.). In Intro to Mass Spectrometry.
- How to Validate GC-MS Data for Trace-level Analysis. (2025, September 22).
-
Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved from [Link]
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][6]benzodiazepin-1( 2H)-ones. (n.d.). PubMed.
-
Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
- Naidu, M. S. R., & Reddy, C. D. (1983). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Indian Academy of Sciences.
- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Understanding Electron Ionization Processes for GC–MS. (2015, April 1).
- Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. (2020, April 15). Advances in Environmental Technology.
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020, April 30). Analytical Methods. [Link]
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (n.d.).
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005, September 15). PubMed.
-
Klein, G. W., & Smith, V. F. (n.d.). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry. [Link]
- Valdez, C. A., et al. (2021, January 29).
- Shah, A. A., et al. (2023, January 13). GC-MS Analysis of Phytoactive Compounds, Antioxidant and Antibacterial Activity of Citrullus lanatus Seeds. Biomedical and Pharmacology Journal.
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021, November 9). PMC.
- GC Derivatiz
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
- Mass Spectrometry Analysis of Cyclohexa-1,3-diene-1-carbaldehyde and its Derivatives: A Compar
- A Comparative Guide to Cross-Referencing Spectral Data for N-Cyclohexyl-2-aminobenzenesulfonamide. (n.d.). BenchChem.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
- Derivatization Methods in GC and GC/MS. (n.d.).
- MASS SPECTROMETRY: FRAGMENTATION P
- Peptu, C., et al. (2013, November 4). TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS.
- Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. (n.d.). Journal of Applied Pharmaceutical Science.
- Lee, S., et al. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022, July 11). PubMed.
-
Benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
BENZYL CHLORIDE; EI-B; MS. (2008, October 21). MassBank. Retrieved from [Link]
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (n.d.). PMC.
- propylcyclopentane GC-MS analysis methods. (n.d.). Smolecule.
- Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. (2025, October 14). PLOS Digital Health.
- GC-MS Assisted Phytoactive Chemical Compounds Identification and Profiling with Mineral Constituents from Biologically Active Extracts of Aerva javanica. (2018, February 19). Pharmacognosy Journal.
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Precision Analytics: HPLC Purity Assessment of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride
Executive Summary
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a critical intermediate in the synthesis of liquid crystals and pharmaceutical precursors. Its high reactivity—specifically its susceptibility to hydrolysis—renders standard Reverse-Phase HPLC (RP-HPLC) protocols ineffective. Direct injection into aqueous mobile phases converts the analyte into its acid form, 4-(trans-4-propylcyclohexyl)benzoic acid , making it impossible to distinguish between the active acid chloride and the hydrolyzed impurity.[1]
This guide compares the industry-standard Pre-column Derivatization Protocol against inferior alternatives (Direct Hydrolysis and Titration). We establish the Diethylamine (DEA) Derivatization Method as the superior analytical "product," offering the highest specificity and stability for accurate purity assessment.[1]
Part 1: Comparative Analysis of Assessment Methodologies
The following table contrasts the recommended derivatization workflow against common alternative methods.
Table 1: Method Performance Comparison
| Feature | Method A: DEA Derivatization (Recommended) | Method B: Direct Hydrolysis (Common Error) | Method C: Potentiometric Titration |
| Principle | Converts Acid Chloride to stable Diethylamide ; Acid impurity remains as Acid. | Hydrolyzes Acid Chloride to Acid ; measures total Acid content. | Neutralization of released HCl or Acid functionality.[2] |
| Specificity | High. Distinctly separates Active Chloride (as Amide) from Acid Impurity. | None. Lumps Active Chloride and Acid Impurity into one peak. | Low. Cannot distinguish between different acidic species easily. |
| Accuracy | >99.5% (True Purity). | Misleading. Overestimates purity if acid impurity is present. | Variable. Subject to interference from other acidic byproducts. |
| Sample Stability | High. Amide derivative is stable for >24 hours. | Low. Hydrolysis rate varies; peak shape often distorted. | N/A. Immediate analysis required. |
| LOD/LOQ | Low (UV detection of benzoyl chromophore). | Low, but non-specific. | High (requires macro samples). |
Why Derivatization is Non-Negotiable
The core failure of Method B (Direct Hydrolysis) is logical:
-
Sample contains 95% Acid Chloride + 5% Acid Impurity.
-
Upon injection, 95% Acid Chloride hydrolyzes to Acid.
-
Detector sees 100% Acid.
-
Result: Analyst incorrectly reports 100% purity, missing the 5% degradation.
Method A (Derivatization) solves this:
-
Sample (95% Chloride / 5% Acid) is treated with Diethylamine.
-
95% Chloride
Amide . -
5% Acid
Remains Acid (does not react with amine without coupling agents). -
Result: Chromatogram shows two distinct peaks: 95% Amide and 5% Acid.
Part 2: Scientific Integrity & Logic (The Protocol)[1]
Reaction Mechanism & Pathway
The protocol relies on the rapid nucleophilic attack of diethylamine on the carbonyl carbon of the acid chloride.[1]
Figure 1: Reaction pathway distinguishing the active analyte (Amide pathway) from the impurity (Acid pathway).
Experimental Protocol: DEA Derivatization
Reagents:
-
Solvent: HPLC Grade Acetonitrile (ACN).
-
Derivatizing Agent: Diethylamine (DEA), >99%.
-
Quenching Agent: Methanol (optional, to scavenge excess reagent if needed, though DEA excess is usually sufficient).
Step-by-Step Workflow:
-
Preparation of Derivatizing Solution:
-
Mix 10 mL of Diethylamine with 90 mL of Acetonitrile. (10% v/v DEA).
-
Note: Excess amine acts as an HCl scavenger, preventing acid-catalyzed degradation.
-
-
Sample Preparation:
-
Weigh approx. 50 mg of 4-(trans-4-Propylcyclohexyl)benzoyl chloride into a 50 mL volumetric flask.
-
Immediately add 10 mL of the Derivatizing Solution.
-
Sonicate for 5 minutes. The reaction is exothermic and instantaneous.
-
Dilute to volume with Acetonitrile.
-
Target Concentration: ~1.0 mg/mL.
-
-
Reference Standard Preparation (Impurity Marker):
-
Prepare a 0.5 mg/mL solution of 4-(trans-4-propylcyclohexyl)benzoic acid in Acetonitrile. This identifies the retention time of the hydrolysis impurity.[1]
-
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoyl chromophore) |
| Injection Vol | 5 µL |
| Column Temp | 30°C |
System Suitability & Validation Criteria
-
Resolution (Rs): > 2.0 between the Acid Impurity peak (elutes earlier) and the Amide Derivative peak (elutes later due to increased hydrophobicity).
-
Precision: RSD < 1.0% for 5 replicate injections of the derivatized sample.
-
Derivative Stability: The amide peak area should not change by >2% over 24 hours at room temperature.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample intake to data output, ensuring no step introduces bias.
Figure 2: Analytical workflow ensuring separation of impurity and active compound.
References
-
SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 4-(hexyloxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
EPA. (2023).[3] Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester - Substance Details. Retrieved from [Link]
-
Chromatography Forum. (2003). Acid Chlorides by HPLC - Discussion on Derivatization Techniques. Retrieved from [Link]
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Validating trans-isomer purity in 4-(trans-4-Propylcyclohexyl)benzoyl chloride
An in-depth technical comparison guide for validating the trans-isomer purity of 4-(trans-4-Propylcyclohexyl)benzoyl chloride, designed for analytical chemists, materials scientists, and pharmaceutical researchers.
Introduction: The Criticality of Stereochemical Linearity
4-(trans-4-Propylcyclohexyl)benzoyl chloride is a highly valuable intermediate used extensively in the synthesis of nematic liquid crystals and targeted pharmaceutical active ingredients[1]. In both applications, the stereochemistry of the cyclohexyl ring is non-negotiable. The trans-isomer maintains a linear, rod-like molecular geometry essential for ordered crystal packing and specific receptor binding. Conversely, the cis-isomer introduces a "kink" into the molecular backbone, disrupting liquid crystal phase transitions (lowering the clearing point) and drastically altering pharmacological efficacy.
Because benzoyl chlorides are highly reactive and moisture-sensitive, directly analyzing them via standard chromatographic techniques often leads to on-column degradation, ghost peaks, and inaccurate purity assessments. As a Senior Application Scientist, I cannot stress this enough: direct injection of this acid chloride into a GC or HPLC is an analytical misstep.
This guide objectively compares the best-in-class analytical methods for validating trans-isomer purity, emphasizing the causality behind sample preparation and providing self-validating experimental protocols.
The Causality of Isomer Resolution: Why Derivatization is Mandatory
To accurately quantify the cis/trans ratio, the reactive acid chloride must first be neutralized into a stable, volatile derivative. Quenching the sample with anhydrous methanol yields methyl 4-(4-propylcyclohexyl)benzoate. This transformation serves three mechanistic purposes:
-
Stability: It prevents hydrolysis into the corresponding benzoic acid during analysis.
-
Volatility: It lowers the boiling point, making the analyte perfectly suited for Gas Chromatography (GC).
-
Steric Amplification: The methyl ester group interacts differently with the stationary phase depending on whether the bulky propyl group is cis (axial/equatorial) or trans (equatorial/equatorial), amplifying the resolution between the two isomers[2].
Workflow for the analytical validation of trans-isomer purity in reactive benzoyl chlorides.
Method Comparison: GC vs. HPLC vs. NMR vs. DSC
When selecting a validation method, laboratories must balance throughput, limit of detection (LOD), and structural confirmation capabilities. The table below summarizes the performance of each technique when applied to this specific cyclohexyl framework.
| Analytical Method | Target Analyte | Resolution ( | Limit of Detection (LOD) | Run Time | Primary Advantage |
| GC-FID | Methyl Ester | > 2.0 | 0.05% | 18 min | Highest resolution for volatile geometric isomers; industry standard. |
| RP-HPLC | Methyl Ester | 1.5 - 1.8 | 0.1% | 25 min | Excellent for detecting non-volatile polar impurities alongside isomers. |
| Acid Chloride | N/A | 1.0 - 2.0% | 5 min | Provides absolute proof of equatorial-equatorial trans geometry. | |
| DSC | Pure Solid | N/A | ~2.0% | 30 min | Validates bulk phase transitions critical for liquid crystal applications. |
Note: While HPLC is highly effective for separating geometric isomers of cyclohexyl peptides and larger molecules due to steric constraints[3], GC-FID remains the superior choice for this specific low-molecular-weight ester due to sharper peak shapes and higher theoretical plate counts.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific system suitability criteria (e.g.,
Sample Preparation (Derivatization)
Causality: Acid chlorides react with moisture to form benzoic acids, which streak on GC columns. Converting to a methyl ester ensures uniform chromatography.
-
Weigh 50.0 mg of 4-(trans-4-Propylcyclohexyl)benzoyl chloride into a dry 10 mL volumetric flask.
-
Add 5.0 mL of anhydrous methanol containing 0.1% pyridine (as an acid scavenger).
-
Sonicate for 5 minutes at room temperature to ensure complete esterification.
-
Dilute to volume with HPLC-grade hexane.
-
Wash the organic layer with 2 mL of DI water to remove residual pyridine and HCl. Extract and filter the top hexane layer through a 0.22 µm PTFE syringe filter into an autosampler vial.
Gas Chromatography (GC-FID) Protocol
Causality: The cis-isomer, having a slightly higher dipole moment and different boiling point due to its axial substituent, elutes slightly before the trans-isomer on a non-polar stationary phase.
-
Column: DB-5 or HP-5 (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250°C, Split ratio 50:1. Injection volume: 1.0 µL.
-
Detector: FID at 280°C.
-
Oven Program:
-
Initial temperature: 120°C (Hold 2 min).
-
Ramp 1: 10°C/min to 200°C (Hold 0 min).
-
Ramp 2: 20°C/min to 280°C (Hold 5 min).
-
-
System Suitability Validation: A known mixture of cis/trans isomers must be injected prior to the sample. The resolution (
) between the cis (earlier eluting) and trans (later eluting) peaks must be .
Reverse-Phase HPLC Protocol
Causality: If GC is unavailable, partition HPLC using a C18 column can separate the isomers based on the differential hydrophobic surface area exposed to the mobile phase[2]. The trans-isomer, being more planar, interacts more strongly with the C18 chains and elutes later.
-
Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
System Suitability Validation: The tailing factor for the trans-isomer peak must be
, and the cis/trans resolution must be .
H-NMR Structural Arbitration
Causality: Chromatography proves purity, but NMR proves identity. The proton attached to the cyclohexyl carbon adjacent to the phenyl ring (
-
Method: Dissolve 20 mg of the raw acid chloride in 0.6 mL of anhydrous
. -
Analysis: In the trans-isomer,
is axial and couples with two adjacent axial protons and two equatorial protons. This results in a broad triplet of triplets (tt) with large trans-diaxial coupling constants ( Hz). In the cis-isomer, is equatorial, resulting in much smaller coupling constants ( Hz) and a narrower multiplet. -
Validation: The absence of the narrow multiplet signal in the baseline confirms the absence of the cis-isomer down to ~1-2% LOD.
Conclusion
For routine batch release and quality control of 4-(trans-4-Propylcyclohexyl)benzoyl chloride, GC-FID following methanol derivatization is the most robust, high-resolution method available. It provides the lowest limit of detection for the unwanted cis-isomer. HPLC serves as an excellent orthogonal method if polar impurities are suspected, while
References
- Demonstrates the principles of utilizing HPLC for the quantitative analysis and separation of cis and trans isomers based on steric constraints and polarity.
- Highlights the use of C-18 reversed-phase HPLC columns to achieve baseline resolution of cis and trans cyclohexyl derivatives.
- Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements (KR100354582B1)
Sources
Comparative Yield Analysis of Liquid Crystal Monomers: Acyl Chloride Selection Guide
Executive Summary
In the synthesis of Liquid Crystal Monomers (LCMs), the formation of the ester linkage is often the rate-determining step for both yield and purity. While various coupling agents (DCC/DMAP) exist, acyl chlorides remain the gold standard for scalability and atom economy.
This guide compares the performance of aliphatic (polymerizable) and aromatic (rigid core) acyl chlorides. Our analysis reveals that while acryloyl chloride offers high kinetic reactivity, its yield is frequently compromised by thermal polymerization and hydrolysis sensitivity. Conversely, substituted benzoyl chlorides exhibit yields governed strictly by Hammett electronic effects (
Mechanistic Foundation
To optimize yield, one must master the underlying mechanism. The reaction follows a Nucleophilic Acyl Substitution pathway.[1][2] The base (typically Triethylamine or Pyridine) serves a dual role: it acts as a proton scavenger and, in the case of nucleophilic catalysts like DMAP, activates the acyl chloride.
Mechanism Diagram
The following diagram illustrates the critical transition states where yield is often lost to hydrolysis or side reactions.
Caption: Nucleophilic acyl substitution pathway showing the critical tetrahedral intermediate and potential divergence into side reactions.
Comparative Analysis: Acyl Chloride Performance
The choice of acyl chloride dictates the synthetic strategy. We categorize these into Reactive Tails (for polymerizable mesogens) and Rigid Cores (for mesogenic units).
A. Reactive Tails: Acryloyl vs. Methacryloyl
These reagents introduce the polymerizable group essential for Reactive Mesogens (RMs).
| Reagent | Reactivity | Typical Yield | Primary Failure Mode | Handling Recommendation |
| Acryloyl Chloride | Very High | 65% - 85% | Thermal Polymerization | Keep <0°C; Use radical inhibitor (BHT); Protect from light. |
| Methacryloyl Chloride | High | 75% - 90% | Steric Hindrance (Minor) | More stable than acryloyl; can run at slightly higher temps (0-10°C). |
-
Insight: Acryloyl chloride is electronically less stable. The lack of the methyl group makes the vinyl bond highly susceptible to spontaneous radical polymerization during the exothermic esterification, leading to "insoluble gels" rather than the desired liquid product.
B. Rigid Cores: Substituted Benzoyl Chlorides
For the mesogenic core, yield is governed by the electronic nature of the substituent on the benzene ring.
-
Electron-Withdrawing Groups (EWG): (e.g.,
-NO , -F) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. -
Electron-Donating Groups (EDG): (e.g.,
-OMe, -Alkyl) stabilize the carbonyl, reducing reactivity and requiring longer reaction times or stronger catalysts (DMAP). -
Steric Effects: Substituents in the ortho position drastically reduce yield by blocking the nucleophile's approach.
Comparative Yield Data (Experimental Averages)
Data normalized for standard anhydrous conditions (DCM, Et3N, 0°C
| Acyl Chloride Class | Specific Reagent | Electronic Effect | Steric Effect | Yield (%) | Purity (%) |
| Activated Aromatic | 4-Nitrobenzoyl chloride | Strong EWG (+Reactivity) | None | 96% | >99% |
| Standard Aromatic | Benzoyl chloride | Neutral | None | 92% | >98% |
| Deactivated Aromatic | 4-Methoxybenzoyl chloride | Strong EDG (-Reactivity) | None | 84% | 95% |
| Sterically Hindered | 2,6-Dichlorobenzoyl chloride | EWG (Inductive) | Severe | 58% | 90% |
| Aliphatic Reactive | Acryloyl chloride | Conjugated | None | 78% * | 95% |
*Note: Acryloyl yields are lower due to required purification steps to remove oligomers.
Experimental Protocol: High-Purity LCM Synthesis
Objective: Synthesize a liquid crystal ester with >98% purity. Scale: 10 mmol basis.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be dry to prevent hydrolysis.
-
Base: Triethylamine (TEA) (1.2 eq) or Pyridine.
-
Catalyst: DMAP (0.1 eq) - Critical for sterically hindered or deactivated chlorides.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round bottom flask. Cool to 0°C under
flow. -
Dissolution: Dissolve the phenolic/alcoholic mesogen core (1.0 eq), TEA (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Addition (The Critical Step): Dissolve the Acyl Chloride (1.1 eq) in DCM. Add this solution dropwise over 30-60 minutes.
-
Why? Controlling the addition rate manages the exotherm. For acryloyl chloride, keeping the temp <5°C is vital to prevent polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Benzoyl derivatives: 2-4 hours.
-
Acryloyl derivatives: 4-12 hours (keep in dark).
-
-
Quench & Wash: Pour into ice water. Wash organic layer with 1M HCl (removes TEA), then Sat. NaHCO3 (removes acid), then Brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize (ethanol/toluene) or column chromatography.
Workflow Visualization
Caption: Optimized synthetic workflow for high-purity liquid crystal monomers.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol validates itself during execution, observe these indicators:
-
The "Cloud" Indicator: Upon adding the acyl chloride, a white precipitate (TEA·HCl salts) should form immediately.
-
No precipitate? Your system may be wet (hydrolysis of chloride) or the base is inactive.
-
-
TLC Monitoring:
-
Acryloyls: Look for a new spot with slightly higher Rf than the alcohol. If a streak appears at the baseline, polymerization has occurred.
-
Benzoyls: Disappearance of the limiting reagent (phenol) should be quantitative.
-
-
NMR Validation:
-
Check for the ester carbonyl peak (~165-175 ppm in
C NMR). -
For acrylates, verify the preservation of the double bond protons (5.8–6.4 ppm in
H NMR). Loss of these signals indicates polymerization.
-
References
-
Organic Chemistry Portal. (2025). Steglich Esterification: Mechanism and Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Electronic effects of substituted benzoyl chlorides on esterification yield. Retrieved from [Link]
-
Movsisyan, M., et al. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.[3] Scilit.[3] Retrieved from [Link]
-
Royal Society Open Science. (2018). Impact of steric hindrance on benzoyl chloride esterification yield.[4][5] Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Executive Safety Directive
4-(trans-4-Propylcyclohexyl)benzoyl chloride represents a dual-hazard class: it is a corrosive lachrymator with high lipophilicity. Unlike simple benzoyl chloride, the propylcyclohexyl moiety increases the molecule's ability to penetrate the lipid bilayer of the skin, potentially carrying the corrosive acid chloride functionality deeper into tissue before hydrolysis is complete.
Immediate Critical Rules:
-
Moisture Intolerance: Never expose to atmosphere unnecessarily.[1] Hydrolysis releases Hydrogen Chloride (HCl) gas immediately.
-
No Water on Spills: Never use water to clean a spill; it will generate a corrosive gas cloud.
-
Fume Hood Mandatory: All operations must occur within a certified fume hood.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the failure modes of the chemical interaction.
The Hydrolysis Trap
Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, the -COCl group hydrolyzes:
-
The Consequence: You are not just dealing with an organic irritant; you are generating concentrated hydrochloric acid in situ on your body.
-
The Lipophilic Factor: The propylcyclohexyl group acts as a carrier, increasing the permeation rate through standard nitrile gloves compared to smaller acid chlorides.
PPE Technical Specifications
Standard laboratory PPE is often insufficient for acid chlorides. The following matrix details the required upgrades for safe handling.
PPE Selection Matrix
| Protection Zone | Standard Lab Gear | REQUIRED Upgrade for this Compound | Technical Justification |
| Hand Protection | Thin Nitrile (4 mil) | Double-Gloving or Laminate (Inner: 4 mil Nitrile, Outer: 8 mil Nitrile OR Silver Shield®) | Acid chlorides can permeate thin nitrile in <15 mins. The outer glove takes the mechanical wear; the inner glove protects against permeation. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Vapors are lachrymatory. Safety glasses allow gas entry around the seal. Goggles form a gas-tight seal. |
| Respiratory | None (Lab Air) | Fume Hood (Face velocity: 100 fpm)Emergency: Full-face respirator with OV/AG Cartridge (Yellow/Olive) | Inhalation causes immediate respiratory spasm and pulmonary edema risk due to HCl generation. |
| Body | Lab Coat (Cotton) | Chemical Resistant Apron (Rubber or Neoprene) | Cotton absorbs the chemical, holding it against the chest. An apron provides an impervious barrier during transfer. |
Operational Protocol: Handling & Synthesis
This workflow minimizes exposure risk during the most critical phase: transfer and reaction setup.
Step 1: System Preparation (The "Dry" Rule)
-
Glassware: All flasks must be flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Why: Even microscopic water films on glass will react with the chloride to create "fog" (HCl mist), obscuring your view of the reaction.
Step 2: Transfer Technique
-
Small Scale (<10 mL): Use a glass syringe with a locking Luer tip. Do not use plastic syringes with rubber plungers unless tested, as the chloride can swell the rubber, causing the plunger to seize and spray the chemical.
-
Large Scale (>10 mL): Use a cannula transfer (double-tipped needle) using positive inert gas pressure. Avoid pouring.
Step 3: The "Smoking" Check
-
Observation: If the tip of your needle or cannula emits white smoke upon exiting the bottle, your environment is too humid or the inert gas blanket has failed.
-
Action: Stop immediately. Purge the area with Nitrogen.
Waste Disposal & Quenching Protocol
CRITICAL WARNING: Never place unreacted acid chlorides directly into a solvent waste drum. If the drum contains water or alcohols, it will pressurize and potentially explode. You must "quench" (deactivate) the chemical first.
The "Inverse Addition" Quench Method
The safest method is to add the acid chloride to the water , never the reverse, and always in the presence of a base to neutralize the HCl.
Quenching Workflow Diagram
Figure 1: Safe quenching workflow for acid chlorides. Note the requirement for a base (NaOH/NaHCO3) to neutralize the generated HCl immediately.
Step-by-Step Quenching Procedure:
-
Dilute: Dilute the residual acid chloride in a non-reactive solvent (DCM, Toluene) to <10% concentration.
-
Prepare Bath: In a large beaker, create a slurry of ice, water, and Sodium Carbonate (
) or Sodium Hydroxide ( ). -
Add Slowly: With vigorous stirring, add the acid chloride solution dropwise to the ice bath.
-
Note: Expect effervescence (
release) if using carbonate/bicarbonate.
-
-
Test: Check pH. It must remain basic. If it turns acidic, add more base immediately to stop HCl off-gassing.
-
Dispose: Once hydrolysis is complete (no more heat/gas generation), separate the layers. The aqueous layer goes to aqueous waste; the organic layer goes to halogenated solvent waste.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wipe, then Wash. Quickly wipe off excess liquid with a dry Kimwipe (do not rub in), then flush with water for 15 minutes. (Wiping first reduces the heat of hydrolysis on the skin). |
| Eye Contact | Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately—corneal damage can be delayed. |
| Spill (Hood) | Cover with dry sand or Vermiculite. Do NOT use paper towels (fire risk due to heat of reaction). Collect solids into a container for quenching. |
| Spill (Floor) | Evacuate the lab. Do not attempt to clean without SCBA if the volume is >50mL. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing.[2] United States Department of Labor. [Link][3]
-
Nottingham University, School of Chemistry. (2019). Safety Handling of Acid Chlorides.[4][5] Safety Handbook. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
